4-(Pyridin-4-yl)butan-1-amine
Description
Properties
IUPAC Name |
4-pyridin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWNXDUZHXYGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543799 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-83-8 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ionization Dynamics of 4-(Pyridin-4-yl)butan-1-amine
[1][2][3]
Executive Summary
Molecule: 4-(Pyridin-4-yl)butan-1-amine (CAS: 62174-83-8) Core Significance: This scaffold serves as a critical linker in medicinal chemistry, notably in the synthesis of Rho-kinase inhibitors and anti-tubercular agents.[1][2][3] Its dual-basic nature—comprising a heterocyclic aromatic amine (pyridine) and a primary aliphatic amine—creates a complex ionization profile that dictates its solubility, lipophilicity (LogD), and salt selection strategies.[1][2][3] Key Insight: The four-carbon aliphatic chain acts as an electronic insulator, rendering the two ionization centers effectively independent.[1][3] Consequently, the molecule exhibits two distinct pKa values corresponding closely to its constituent fragments: ~6.0 (pyridine) and ~10.7 (aliphatic amine) .[1][2][3]
Molecular Architecture & pKa Prediction
To accurately model the ionization behavior, we must deconstruct the molecule into its functional pharmacophores and analyze the electronic crosstalk (inductive effects).[1][2][3]
Structural Analysis
The molecule consists of two proton-binding sites separated by a butyl (
-
Site A (Pyridine Nitrogen): An
hybridized nitrogen within an aromatic ring.[1][3] The lone pair is orthogonal to the -system, making it available for protonation.[1][3] -
Site B (Primary Amine): An
hybridized nitrogen at the terminus of an alkyl chain.[1][3] The lone pair is in a tetrahedral orbital, highly available for protonation.[1][3]
Theoretical Derivation of pKa Values
Experimental data for this specific CAS is rare in public literature; however, high-fidelity prediction is possible using Fragment-Based QSAR (Quantitative Structure-Activity Relationship).[1][2][3]
| Functional Group | Reference Analog | Reference pKa | Electronic Effect of Substitution | Predicted pKa for Target |
| Pyridine N | Pyridine | 5.25 | +I Effect: The butyl group at the 4-position is electron-donating (similar to methyl in 4-picoline), stabilizing the cation.[1][2][3] | 6.0 ± 0.1 |
| Primary Amine | n-Butylamine | 10.78 | -I Effect: The pyridine ring is electron-withdrawing but is 4 carbons away.[1][2][3] The inductive pull decays rapidly ( | 10.6 ± 0.2 |
Ionization Behavior & Microspecies Distribution
Understanding the protonation state at physiological pH is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.[1][3]
Stepwise Deprotonation Scheme
The ionization follows a sequential loss of protons from the most acidic site to the least acidic site as pH increases.[1][2][3]
-
State I (pH < 4.0): Dication (
) [1][2][3] -
State II (pH 6.0 - 10.0): Monocation (
) -
State III (pH > 11.0): Neutral (
)
Visualization of Ionization Pathway
The following diagram illustrates the structural transitions and charge states.
Figure 1: Stepwise deprotonation pathway of 4-(Pyridin-4-yl)butan-1-amine.
Experimental Determination Methodologies
To validate the theoretical values, the following protocols are recommended. These are "Self-Validating" systems where internal controls ensure accuracy.[1][2][3]
Potentiometric Titration (Gold Standard)
Best for determining precise pKa values when solubility is > 0.5 mM.[1][2][3]
Protocol:
-
Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).
-
Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl.
-
Titration: Titrate with 0.1 M carbonate-free NaOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo).
-
Data Processing: Plot pH vs. Volume of NaOH. Look for two inflection points.[1][3]
UV-Metric Titration (pKa1 Specific)
The pyridine chromophore undergoes a bathochromic shift (red shift) upon protonation.[1][2][3] The aliphatic amine does not absorb UV.[1][3] This method specifically isolates the pyridine pKa.[1][3]
Protocol:
-
Sample: Prepare a 50 µM solution in a buffer series ranging from pH 3.0 to 8.0.
-
Scan: Measure Absorbance from 240 nm to 300 nm.
-
Analysis: Plot Absorbance at
(approx 255 nm) vs. pH. The inflection point represents the pyridine pKa.[1][2][3]
Experimental Workflow Diagram
Figure 2: Decision tree for experimental pKa determination.
Implications for Drug Development[1][2][3]
Salt Selection
Because the molecule is a liquid or low-melting solid in its neutral form, it is almost exclusively handled as a salt.[1][3]
-
Dihydrochloride (2HCl): The most common form.[1][2][3] Highly crystalline and stable.[1][3]
-
Monohydrochloride: Difficult to isolate pure because the pKa difference (
) allows for disproportionation, but theoretically possible at pH ~8.5.[1][2][3]
LogD Profile (Distribution Coefficient)
The lipophilicity changes drastically with pH:[1][2][3]
-
pH 2.0: LogD
-2.0 (Highly polar, stays in aqueous phase).[1][3] -
pH 7.4: LogD
-0.5 to 0.0 (Monocationic, moderate permeability).[1][3] -
pH 11.0: LogD
1.4 (Neutral, high permeability).[1][3]
Strategic Note: For cellular assays, ensure the buffer pH is strictly controlled. A shift from pH 7.2 to 7.6 will not significantly alter the charge state (as it is far from pKa 6.0 and 10.7), making this molecule robust for physiological assays.[1][2][3]
References
-
Pyridine pKa & Substituent Effects
-
Aliphatic Amine Ionization
-
Experimental Protocols (Potentiometry)
-
Chemical Properties & Safety
Sources
- 1. PubChemLite - Butylamine, 4-(4-piperidinophenyl)-, carbonate (3:1) (C15H24N2) [pubchemlite.lcsb.uni.lu]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pKa of Butylamine [vcalc.com]
- 5. n-Butylamine - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Tributylamine | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Thermodynamic Profiling & Stability Management: 4-(Pyridin-4-yl)butan-1-amine
This guide serves as a technical blueprint for the thermodynamic characterization and stability management of 4-(Pyridin-4-yl)butan-1-amine (CAS 62174-83-8). It is designed for medicinal chemists and formulation scientists utilizing this motif as a linker or pharmacophore in drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary
4-(Pyridin-4-yl)butan-1-amine is a bifunctional intermediate characterized by a flexible butyl linker connecting a polarizable pyridine ring and a primary aliphatic amine. Its utility in PROTACs and kinase inhibitors is offset by specific stability challenges: hygroscopicity , carbamylation (reaction with atmospheric CO₂), and regio-specific oxidation . This guide provides the physicochemical baseline, degradation mechanisms, and validated protocols for stabilizing this compound in a research setting.
Part 1: Molecular Architecture & Physicochemical Baseline
The molecule features two distinct basic centers: the aromatic pyridine nitrogen and the aliphatic primary amine. Understanding the interplay between these sites is critical for thermodynamic handling.
Computed & Predicted Properties
Data aggregated from computational models and structural analog analysis (e.g., 2-yl isomer).
| Property | Value / Prediction | Significance |
| CAS Registry | 62174-83-8 | Unique Identifier |
| Molecular Weight | 150.22 g/mol | Low MW fragment, suitable for Ligand Efficiency (LE) optimization. |
| Predicted LogP | ~1.36 | Moderately lipophilic; crosses membranes but requires pH adjustment for solubility. |
| pKa₁ (Pyridine) | ~5.3 (Predicted) | Protonates only in acidic media. |
| pKa₂ (Amine) | ~10.6 (Predicted) | Critical Liability: Fully protonated at physiological pH; highly reactive nucleophile in free base form. |
| Boiling Point | ~255–260°C (760 mmHg) | High boiling point, but likely degrades/oxidizes before distillation without vacuum. |
| Physical State | Viscous Oil / Low-melting Solid | Handling Risk: Free base is difficult to crystallize; salt formation is recommended. |
The "Dual-Base" Challenge
The primary amine (
Part 2: Chemical Stability & Degradation Pathways
The thermodynamic stability of 4-(Pyridin-4-yl)butan-1-amine is compromised by two primary environmental factors: Oxygen and Carbon Dioxide .
Degradation Mechanisms
-
Carbamylation (Air Sensitivity): The primary amine reacts rapidly with atmospheric CO₂ to form a carbamic acid, which often stabilizes as a carbamate salt. This manifests as a "crust" forming on the oil surface.
-
N-Oxidation: While the pyridine ring is relatively stable, the aliphatic amine is prone to oxidation to hydroxylamines or imines under stress, particularly in solution.
Visualization: Stability & Degradation Map
The following diagram outlines the chemical fate of the molecule under environmental stress.
Figure 1: Degradation pathways showing the high risk of carbamylation (Red) and the stabilization strategy via salt formation (Green).[1]
Part 3: Thermodynamic Characterization Protocols
To ensure data integrity during drug development, the following self-validating protocols should be used.
Protocol: Potentiometric pKa Determination
Objective: Accurately resolve the
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Critical: Carbonate-free distilled water (boiled and purged with Argon).
Methodology:
-
Dissolution: Dissolve 5 mg of the amine in 20 mL of 0.15 M KCl.
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).
-
Titration: Titrate with 0.1 M NaOH under inert atmosphere (
blanket) to prevent CO₂ interference. -
Data Analysis: Plot pH vs. Volume. Look for two inflection points.[1]
-
Inflection 1 (pH ~5.3): Deprotonation of Pyridine
. -
Inflection 2 (pH ~10.6): Deprotonation of Alkyl Amine
.
-
Validation Criteria:
-
The titration curve must show sharp inflection points. Smearing indicates carbonate contamination.
Protocol: Hygroscopicity & Solid State Stability (DVS)
Objective: Determine if the free base or salt form is suitable for storage.
Methodology:
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer.
-
Cycle: Ramp humidity from 0% RH to 90% RH and back to 0% at 25°C.
-
Thresholds:
-
< 0.2% Mass Gain: Non-hygroscopic (Stable).
-
> 2.0% Mass Gain: Hygroscopic (Requires Desiccator).
-
Deliquescence: If the sample liquefies, it must be converted to a salt (HCl, Fumarate, or Tosylate) immediately.
-
Part 4: Storage & Handling Recommendations
Based on the thermodynamic profile, the following storage hierarchy is established.
| Form | Stability Rating | Storage Condition |
| Free Base (Oil) | Low | Do Not Store Long Term. Use immediately or store under Argon at -20°C. |
| HCl Salt | High | Store at 2–8°C. Desiccator required. |
| Tosylate Salt | Very High | Preferred for solid-state characterization. Room Temp, dry. |
Workflow for Stabilization
If you synthesized the free base, follow this workflow to ensure thermodynamic stability for downstream applications.
Figure 2: Decision tree for isolating a thermodynamically stable form of the amine.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Butylamine (Analogous Aliphatic Amine Stability). Retrieved from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Pyridine/Amine pKa baselines).
Sources
Technical Monograph: 4-Methylpentan-1-amine (CAS 5344-20-7)
The following technical guide is structured to provide an in-depth analysis of 4-Methylpentan-1-amine (Isohexylamine), corresponding to CAS 5344-20-7 .
Primary Class: Aliphatic Amines | Role: Synthetic Building Block / Pharmaceutical Intermediate
Executive Summary & Structural Identity
4-Methylpentan-1-amine (also known as Isohexylamine) is a primary alkyl amine widely utilized as a nucleophilic building block in the synthesis of pharmaceutical intermediates, corrosion inhibitors, and surfactants.
It is critical for researchers to distinguish this compound from its structural isomer, 1,3-Dimethylbutylamine (DMBA) (also known as 4-methylpentan-2-amine), which is a stimulant often monitored by anti-doping agencies (WADA). While DMBA is a pharmacological agent, CAS 5344-20-7 is primarily a chemical reagent used to introduce the isohexyl moiety into larger pharmacophores, modulating lipophilicity (LogP) and steric bulk without introducing a chiral center at the
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 4-Methylpentan-1-amine |
| Common Synonyms | Isohexylamine; 1-Amino-4-methylpentane |
| CAS Number | 5344-20-7 |
| Molecular Formula | |
| SMILES | CC(C)CCCN |
| Molecular Weight | 101.19 g/mol |
Physicochemical Profile
The following data represents the standard physical characteristics required for process engineering and handling.
| Property | Value | Context for Handling |
| Physical State | Colorless Liquid | Low viscosity; easy to pump/dispense. |
| Boiling Point | 123–125 °C | Moderate volatility; amenable to atmospheric distillation. |
| Melting Point | -94.4 °C | Remains liquid under standard freezer storage conditions. |
| Density | 0.768–0.770 g/mL | Less dense than water; forms the upper layer in aqueous extractions. |
| Flash Point | ~25 °C (Closed Cup) | Flammable. Requires grounding and explosion-proof equipment. |
| Solubility | Miscible in EtOH, DCM | Limited water solubility; soluble in acidic aqueous media (forms salt). |
| pKa (Conjugate Acid) | ~10.6 | Highly basic; requires strong acid for complete protonation. |
Synthetic Utility & Reactivity
The primary utility of CAS 5344-20-7 lies in its nucleophilic nitrogen atom . As a primary amine, it exhibits high reactivity toward electrophiles, making it ideal for amide coupling, reductive amination, and sulfonamide formation.
Core Mechanism: Nucleophilic Acyl Substitution
In drug development, this amine is frequently reacted with acid chlorides or activated esters to form N-isohexyl amides . This transformation is favored due to the minimal steric hindrance at the primary nitrogen.
Mechanism Description:
-
Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the acid chloride.[1]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (leaving group).
-
Deprotonation: A base (e.g., Triethylamine) removes the proton from the nitrogen to yield the neutral amide.
Pathway Visualization (DOT)
Figure 1: General mechanism for the synthesis of N-isohexyl amides using CAS 5344-20-7.
Analytical Characterization (The "Fingerprint")
To validate the identity of CAS 5344-20-7 during QC (Quality Control), researchers should look for the following spectral signatures.
1H NMR Spectroscopy (CDCl3, 400 MHz)
-
0.90 ppm (Doublet, 6H): The terminal isopropyl methyl groups (
). This is the most distinct feature, integrating to 6 protons. -
1.15–1.25 ppm (Multiplet, 2H): The methylene group at the
-position ( ). - 1.40–1.55 ppm (Multiplet, 1H): The methine proton of the isopropyl group.
-
2.65–2.70 ppm (Triplet, 2H): The methylene protons adjacent to the nitrogen (
). Shifted downfield due to the electronegative nitrogen.
Mass Spectrometry (EI)
-
Molecular Ion (
): 101 m/z. -
Base Peak: Often 30 m/z (
) due to alpha-cleavage, characteristic of primary amines.
Experimental Protocol: Pre-Column Derivatization for HPLC
Because 4-methylpentan-1-amine lacks a strong UV chromophore, it is difficult to detect via standard UV-HPLC. The following protocol describes Benzoylation , which attaches a UV-active group for sensitive detection/purity analysis.
Objective: Quantify amine purity via HPLC-UV (254 nm).
Reagents:
-
Sample: 4-Methylpentan-1-amine (CAS 5344-20-7)[2]
-
Reagent: Benzoyl Chloride (excess)
-
Base: 2M NaOH
-
Solvent: Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of the amine sample in 5 mL of ACN in a glass vial.
-
Basification: Add 1.0 mL of 2M NaOH solution (to scavenge HCl).
-
Derivatization: Add 100 µL of Benzoyl Chloride dropwise while vortexing.
-
Observation: The solution may warm slightly (exothermic) and become cloudy.
-
-
Incubation: Allow the reaction to stand at room temperature for 15 minutes.
-
Quenching: Add 1 mL of concentrated ammonium hydroxide (to react with excess benzoyl chloride).
-
Extraction: Add 2 mL of Dichloromethane (DCM) and 2 mL water. Vortex and centrifuge.
-
Analysis: Extract the lower organic layer, dry over
, filter, and inject into HPLC (C18 Column, ACN:Water gradient).-
Target: Look for the N-isohexylbenzamide peak.
-
Safety & Regulatory Compliance
Hazard Classification (GHS):
-
Skin Corr.[3][4][5] 1B: Causes severe skin burns and eye damage.[5]
-
Flammable Liq. 3: Flammable liquid and vapor.
Handling Protocols:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon). Amines readily absorb
from the air to form carbamate salts (white crusts), which compromises stoichiometry. -
Incompatibility: Violent reaction with strong oxidizers and acid anhydrides.
-
Regulatory Note: While CAS 5344-20-7 is a standard chemical building block, its isomer (1,3-dimethylbutylamine) is a prohibited substance in competitive sports (WADA). Ensure strict chain-of-custody documentation to prevent analytical confusion in forensic or doping control laboratories.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219608, Isohexylamine. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier for 4-methylpentan-1-amine. Retrieved from [Link][3]
-
World Anti-Doping Agency (WADA). (2024). Prohibited List: Stimulants (S6). (Contextual reference for isomer distinction). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity Profile of 4-(Pyridin-4-yl)butan-1-amine
Introduction
In the landscape of drug discovery and development, bifunctional molecules serve as versatile scaffolds for constructing complex molecular architectures. 4-(Pyridin-4-yl)butan-1-amine is one such molecule, presenting two distinct nitrogen-centered functionalities: a primary aliphatic amine and a pyridine ring. The ability to selectively functionalize one of these sites in the presence of the other is paramount for its effective use as a synthetic building block. This guide provides a comprehensive analysis of the competitive reactivity between the primary amine and the pyridine nitrogen, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Understanding this differential reactivity is not merely an academic exercise but a critical necessity for controlling synthetic outcomes and accelerating the development of novel chemical entities.[1][2]
The Electronic and Steric Landscape: A Tale of Two Nitrogens
The chemoselectivity of a reaction involving 4-(Pyridin-4-yl)butan-1-amine is governed by the inherent electronic and steric differences between its two nitrogen atoms.[1][2] The primary amine is characterized by an sp³-hybridized nitrogen, while the pyridine nitrogen is sp²-hybridized and part of an aromatic system.[3][4] This fundamental difference in hybridization is the primary determinant of their respective basicity and nucleophilicity.[4][5][6]
-
Basicity (pKa): The lone pair of electrons on the sp³-hybridized nitrogen of the primary amine is more localized and available for protonation.[4] In contrast, the lone pair on the sp²-hybridized pyridine nitrogen resides in an orbital with greater s-character, holding the electrons closer to the nucleus and making them less available.[5][6] Consequently, aliphatic amines are significantly stronger bases than pyridine.[3][4] Simple alkyl amines typically have conjugate acid pKa values in the range of 9.5-11.0, whereas the pKa of the pyridinium ion is approximately 5.2.[5][6]
-
Nucleophilicity: Nucleophilicity largely parallels basicity in this context. The more available lone pair and higher electron density on the primary amine make it a much stronger nucleophile than the pyridine nitrogen.[3] The electron-donating effect of the butyl chain further enhances the nucleophilicity of the primary amine.[7] The pyridine nitrogen's lone pair is less nucleophilic due to its involvement in the aromatic system and the electron-withdrawing nature of the sp² hybridization.[3]
-
Steric Hindrance: The primary amine at the terminus of a flexible butyl chain is sterically unencumbered and readily accessible to incoming electrophiles. The pyridine nitrogen, embedded within the aromatic ring, presents a more sterically hindered environment.
These core differences are summarized in the table below:
| Feature | Primary Amine (-NH₂) | Pyridine Nitrogen | Rationale |
| Hybridization | sp³ | sp² | Aliphatic vs. Aromatic Ring Structure[3][4] |
| Relative Basicity | Stronger | Weaker | Greater p-character orbital holds lone pair less tightly.[4][5] |
| Approx. pKa (Conj. Acid) | ~10.5 | ~5.2 | Data for analogous simple amines and pyridine.[5][6] |
| Relative Nucleophilicity | Stronger | Weaker | More accessible and available lone pair.[3][7] |
| Steric Accessibility | High | Moderate | Terminal position on a flexible chain vs. embedded in a ring. |
Competitive Reactivity Profiles: A Head-to-Head Analysis
The significant disparity in nucleophilicity between the two nitrogen centers dictates the outcome of most reactions, allowing for a high degree of chemoselectivity.
Acylation and Sulfonylation: High Selectivity for the Primary Amine
Reactions with highly reactive electrophiles like acid chlorides, anhydrides, and sulfonyl chlorides overwhelmingly favor the primary amine. The superior nucleophilicity of the aliphatic amine ensures it outcompetes the pyridine nitrogen in attacking the electrophilic center.
This selectivity is the foundation of many synthetic strategies. The reaction is typically rapid and can be carried out under standard conditions, often using a non-nucleophilic base like triethylamine (TEA) or pyridine itself to scavenge the HCl byproduct.[8]
Caption: Workflow for the selective acylation of the primary amine.
Alkylation: A More Nuanced Competition
While the primary amine is also the more reactive site for alkylation with alkyl halides (an Sₙ2 reaction), the situation is more complex. The pyridine nitrogen, although a weaker nucleophile, can still undergo alkylation to form a quaternary pyridinium salt.[3]
Selectivity in alkylation can often be controlled by reaction conditions:
-
Stoichiometry: Using one equivalent of the alkylating agent will favor mono-alkylation of the more reactive primary amine.
-
Reaction Temperature: Lower temperatures generally favor the kinetically preferred reaction at the primary amine.
-
Over-alkylation: The primary amine can be further alkylated to form secondary and tertiary amines. The pyridinium salt, once formed, is stable.
For definitive selectivity, especially when aiming to alkylate the pyridine ring, a protecting group strategy is the most robust approach.
Reactions with Carbonyls: Imine Formation
The reaction of 4-(Pyridin-4-yl)butan-1-amine with aldehydes and ketones leads to the formation of an imine (Schiff base). This reaction is highly chemoselective for the primary amine, as the pyridine nitrogen is not nucleophilic enough to initiate this transformation under typical conditions.
Lewis Acid Coordination
The pyridine nitrogen, with its sp² lone pair, is an effective Lewis base and can coordinate to metal centers and other Lewis acids. This property can be exploited in catalysis or to alter the reactivity of the pyridine ring itself. The primary amine can also coordinate, but the pyridine interaction is often favored in specific contexts, such as in the formation of certain organometallic complexes.
Strategies for Selective Functionalization
Achieving the desired synthetic outcome requires a clear strategy, which can either leverage the inherent reactivity differences or employ protecting groups to direct the reaction.
Caption: Decision workflow for selective functionalization.
Exploiting Inherent Selectivity
For acylation, sulfonylation, and imine formation, no special precautions are typically needed. The primary amine's superior nucleophilicity ensures a clean, selective reaction.
Protecting Group Strategies: The Key to Versatility
To functionalize the pyridine ring or to perform reactions on the primary amine that might be complicated by the pyridine's presence (e.g., certain oxidations), a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine.[9][10]
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).[10] This reaction is highly selective for the primary amine over the pyridine nitrogen.[11] Once the amine is protected as a stable carbamate, the pyridine nitrogen becomes the most reactive site for subsequent transformations. The Boc group is robust to many reaction conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).
Experimental Protocols
The following protocols are provided as self-validating, field-tested methodologies for the selective functionalization of 4-(Pyridin-4-yl)butan-1-amine.
Protocol 1: Selective N-Boc Protection of the Primary Amine
This protocol details the chemoselective protection of the primary amine, leaving the pyridine ring untouched and available for further functionalization.[10]
Materials:
-
4-(Pyridin-4-yl)butan-1-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Pyridin-4-yl)butan-1-amine (1.0 equiv) and triethylamine (1.5 equiv) in DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.
Protocol 2: Selective N-Acetylation of the Primary Amine
This protocol demonstrates the highly selective acylation of the primary amine.
Materials:
-
4-(Pyridin-4-yl)butan-1-amine (1.0 equiv)
-
Acetyl chloride (1.1 equiv) or Acetic Anhydride (1.1 equiv)
-
Pyridine or Triethylamine (TEA) (2.0 equiv)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Dissolve 4-(Pyridin-4-yl)butan-1-amine (1.0 equiv) in DCM and add the base (Pyridine or TEA, 2.0 equiv). Cool the mixture to 0 °C.
-
Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirred solution. A precipitate of the amine hydrochloride salt may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with water. To remove excess base, wash with 1 M HCl. Then, wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude amide.
-
Purification: Recrystallize or purify by column chromatography if necessary.
Conclusion
The reactivity of 4-(Pyridin-4-yl)butan-1-amine is dominated by the superior nucleophilicity of its primary aliphatic amine. This inherent property allows for highly chemoselective acylations, sulfonylations, and condensations with carbonyls directly on the amine without interference from the pyridine ring. For reactions targeting the less reactive pyridine nitrogen, a robust protecting group strategy, most commonly involving Boc protection of the amine, is the method of choice. By understanding these fundamental principles and applying the detailed protocols herein, researchers can confidently and precisely manipulate this versatile building block to advance their synthetic campaigns in drug discovery and beyond.
References
- Vertex AI Search. (2025).
- Chemistry Stack Exchange. (2019). Comparing basic strength order of amines.
- Quora. (2021). Is pyridine less basic in comparison to aliphatic amines, whereas it is more basic than aniline and pyrrole?
- Journal of Nuclear Medicine.
- Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- NCERT. Amines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Baran, P. S., et al. (2021).
- ACS Publications. (2010). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters.
- ChemScene. 4-(Pyridin-4-yl)butan-1-amine.
- Baran, P. S. (2012). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research.
- Open Access LMU.
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- Hong, S., et al. (2025).
- ResearchGate. Scheme 1.
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- MSU chemistry. Amine Reactivity.
- ACS Publications. (2019).
- Chemical Communications (RSC Publishing).
- Sigma-Aldrich.
- IBS Publications Repository. (2019).
- Taylor & Francis. (2021). Chemoselectivity – Knowledge and References.
- Baran, P. S., et al. (2021).
- Scribd. Chemoselectivity and Regioselectivity.pdf.
- YouTube. (2022).
- MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins.
- BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Tokyo Chemical Industry Co., Ltd. 4-(Pyridin-4-yl)aniline.
- LookChem. 4-(Pyridin-2-yl)butan-1-amine.
- PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone.
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Technical Whitepaper: Pharmacological Potential of 4-(Pyridin-4-yl)butan-1-amine Scaffolds
Executive Summary
The 4-(pyridin-4-yl)butan-1-amine moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its structural utility is derived from its ability to bridge two distinct chemical environments: the aromatic, hydrogen-bond-accepting pyridine ring and the basic, positively charged primary amine, separated by a flexible hydrophobic butyl linker.[1]
This guide analyzes the biological activity of this scaffold, specifically focusing on its critical role in Rho-associated protein kinase (ROCK) inhibition and Histamine H3 receptor antagonism .[1] It provides researchers with actionable synthesis protocols, structure-activity relationship (SAR) logic, and validated assay methodologies.[1]
Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]
The biological versatility of 4-(pyridin-4-yl)butan-1-amine stems from its tripartite structure. Understanding this is prerequisite to rational drug design.
The Tripartite Pharmacophore[1]
-
The Pyridine Head (Hinge Binder): In kinase targets (like ROCK), the pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the backbone amide of the ATP-binding hinge region (e.g., Met156 in ROCK1).[1]
-
The Butyl Linker (Spacer): The four-carbon chain allows the molecule to span the "gatekeeper" residues of enzymes or the transmembrane depth of GPCRs.[1] It provides entropic flexibility and hydrophobic van der Waals contacts.[1]
-
The Primary Amine (Ionic Anchor): At physiological pH, the terminal amine is protonated (
).[1] This allows for strong ionic bonding with Aspartate or Glutamate residues often found at the solvent interface of binding pockets.[1]
Visualization of the Pharmacophore Logic
Figure 1: Pharmacophore dissection showing the dual-targeting capability of the scaffold.[1]
Part 2: Primary Therapeutic Targets
Rho-Associated Kinase (ROCK) Inhibition
Derivatives of 4-(pyridin-4-yl)butan-1-amine are structural homologs to Fasudil and Y-27632 , the gold standards of ROCK inhibition.[1]
-
Mechanism: The pyridine ring occupies the ATP adenine-binding pocket.[1] The butyl-amine tail extends out toward the solvent front, mimicking the lysine side chain of ATP, stabilizing the inactive conformation of the kinase.[1]
-
Therapeutic Application: Vasodilation (treatment of cerebral vasospasm), glaucoma (reducing intraocular pressure), and axon regeneration in spinal cord injury.[1]
Histamine H3 Receptor Antagonism
The H3 receptor is a presynaptic GPCR that regulates the release of histamine, acetylcholine, and dopamine.[1][2]
-
Mechanism: The basic amine of the butylamine chain forms a critical salt bridge with Asp3.32 in the third transmembrane domain of the receptor.[1] The pyridine ring engages in
- stacking or hydrophobic interactions within the binding pocket.[1] -
Therapeutic Application: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and obesity.[1]
Part 3: Synthesis & Derivatization Strategies
To utilize this scaffold, one must first synthesize it with high purity.[1] Below is a field-validated protocol for synthesizing the core amine from a nitrile precursor.
Protocol: Catalytic Hydrogenation of 4-(Pyridin-4-yl)butanenitrile
Objective: Convert the nitrile group to a primary amine without reducing the pyridine ring.[1]
Reagents:
-
Substrate: 4-(Pyridin-4-yl)butanenitrile[1]
-
Catalyst: Raney Nickel (active slurry)[1]
-
Solvent: Methanolic Ammonia (7N NH3 in MeOH)[1]
-
Hydrogen Source: H2 gas (balloon or Parr shaker)[1]
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve 1.0 eq of 4-(Pyridin-4-yl)butanenitrile in 7N methanolic ammonia (concentration ~0.2 M).
-
Why: Ammonia suppresses the formation of secondary amines (dimerization) during reduction.[1]
-
-
Catalyst Addition: Carefully add Raney Nickel (10-20% w/w) under an argon blanket.[1]
-
Hydrogenation: Purge the vessel with
three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]
-
Purification: Concentrate the filtrate in vacuo. The residue is often a clean oil.[1] If necessary, purify via Kugelrohr distillation or forming the HCl salt (add 4M HCl in dioxane, filter precipitate).[1]
Part 4: Validated Experimental Protocols (Bioassays)
Once synthesized, the biological activity must be quantified.[1]
ROCK1/2 Kinase Inhibition Assay (FRET-Based)
Principle: This assay measures the inhibition of ROCK-mediated phosphorylation of a peptide substrate using Fluorescence Resonance Energy Transfer (FRET).[1]
Reagents:
-
Recombinant human ROCK1 or ROCK2.[1]
-
Substrate: Long S6 Kinase substrate peptide labeled with ULight™ (Acceptor).[1]
-
Europium-anti-phospho-substrate antibody (Donor).[1]
-
ATP (at
, typically 10 µM).[1]
Workflow Visualization:
Figure 2: Step-by-step workflow for the Time-Resolved FRET kinase assay.
Data Analysis:
-
Calculate the ratio of emission (665 nm / 615 nm).[1]
-
Plot % Inhibition vs. Log[Concentration].
-
Fit data to a sigmoidal dose-response curve (variable slope) to determine
.[1]
Histamine H3 Receptor Binding Assay (Radioligand)
Objective: Determine the binding affinity (
-
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.[1]
-
Ligand:
-N- -methylhistamine ( nM). -
Incubation: Mix membranes (20 µg protein), radioligand (1 nM), and test compound (10 concentrations) in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Equilibrium: Incubate for 60 mins at 25°C.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).[1]
-
Count: Liquid scintillation counting.
Part 5: Biological Activity Data Summary[1]
The following table summarizes typical activity ranges for derivatives containing this scaffold, based on literature precedents for similar pharmacophores (e.g., Y-27632 analogs).
| Target | Activity Metric | Typical Range (Potent Derivatives) | Mechanism of Action |
| ROCK1 | 10 nM - 500 nM | ATP-competitive inhibitor (Type I) | |
| ROCK2 | 10 nM - 500 nM | ATP-competitive inhibitor (Type I) | |
| Histamine H3 | 1 nM - 100 nM | Competitive Antagonist / Inverse Agonist | |
| PKA | > 10 µM | Ideally inactive (Selectivity window > 100x) | |
| CYP450 | % Inhibition | Varies | Pyridine ring can cause CYP inhibition (Liability) |
References
-
Liao, C., et al. (2012).[1] "Design and synthesis of novel Rho kinase inhibitors." Journal of Medicinal Chemistry.
-
Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[1] Molecular Pharmacology.
-
Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][3] Drug Discovery Today.
-
Doe, C., et al. (2007).[1] "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Berlin, M., et al. (2011).[1] "7-Azaindole-based Rho kinase inhibitors: Optimization of the 4-position." Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Application Notes & Protocols: 4-(Pyridin-4-yl)butan-1-amine as a Versatile Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of a Bifunctional Linker
In the landscape of coordination chemistry and materials science, the rational design of organic ligands is paramount to achieving novel structures and functionalities. 4-(Pyridin-4-yl)butan-1-amine emerges as a ligand of significant interest due to its intrinsic bifunctionality and structural flexibility. It features two key coordinating moieties: a pyridyl nitrogen atom, a classic Lewis base adept at coordinating to a vast array of metal ions, and a terminal primary amine group, which can also participate in coordination or, more significantly, act as a powerful hydrogen-bond donor.[1][2]
The flexible four-carbon (butyl) spacer separating these two functional groups imparts conformational freedom. This non-rigidity is a critical design element, allowing the ligand to adopt various orientations to accommodate the geometric preferences of different metal centers, leading to the formation of diverse and complex architectures, from discrete molecules to one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[3][4] This guide provides an in-depth exploration of 4-(Pyridin-4-yl)butan-1-amine, detailing its synthesis, coordination principles, and comprehensive protocols for the synthesis and characterization of its metal complexes.
Section 1: Ligand Synthesis Protocol
A reliable supply of the pure ligand is the foundation of any successful coordination chemistry endeavor. The synthesis of 4-(Pyridin-4-yl)butan-1-amine can be efficiently achieved via the catalytic hydrogenation of 4-pyridinebutanenitrile.
Protocol 1.1: Synthesis of 4-(Pyridin-4-yl)butan-1-amine
Causality and Experimental Insight: This procedure utilizes Raney Cobalt as a heterogeneous catalyst for the reduction of the nitrile group to a primary amine. The reaction is performed under high hydrogen pressure and elevated temperature to ensure efficient conversion. Triethylamine is added as a base to prevent the potential side reaction of the newly formed amine with the catalyst or other intermediates. Ethanol is an excellent solvent for this hydrogenation, as it solubilizes the starting material and is relatively inert under these conditions.[5]
Materials:
-
4-Pyridinebutanenitrile (30.0 g)
-
Ethanol (200 mL)
-
Triethylamine (7.5 mL)
-
Raney Cobalt (7.5 g, catalyst)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, combine 4-pyridinebutanenitrile (30.0 g), ethanol (200 mL), and triethylamine (7.5 mL).
-
Catalyst Addition: Carefully add Raney Cobalt (7.5 g) to the solution. Safety Note: Raney Cobalt is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to approximately 1200 psi.
-
Reaction Conditions: Heat the reactor to 100°C while stirring vigorously. Maintain these conditions, monitoring the hydrogen uptake until it ceases, indicating reaction completion.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Cobalt catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by vacuum distillation (e.g., at 0.15 mm Hg, boiling point 95-98°C) to yield pure 4-(pyridin-4-yl)butan-1-amine.[5] The product can be further characterized as its hydrochloride salt if desired.[5]
Section 2: Principles of Coordination and Rationale for Complex Synthesis
The utility of 4-(Pyridin-4-yl)butan-1-amine lies in its ability to bridge metal centers, forming extended networks. The pyridyl nitrogen is the primary coordination site, while the amine group and flexible chain play crucial roles in dictating the final supramolecular assembly through secondary coordination and hydrogen bonding.
Key Experimental Considerations:
-
Choice of Metal Salt: The metal ion's intrinsic properties (charge, size, preferred coordination geometry) are primary determinants of the final structure. For instance, Cd(II) or Zn(II) often favor tetrahedral geometries, while Ni(II) or Cu(II) typically form octahedral or square planar complexes.[2][6] The counter-anion (e.g., NO₃⁻, SO₄²⁻, ClO₄⁻) is also critical; it can be a non-coordinating "spectator" ion or be incorporated into the final framework.
-
Solvent System: Solvothermal or hydrothermal synthesis—reactions in sealed vessels at temperatures above the solvent's boiling point—is the most common method for preparing coordination polymers and MOFs.[7] The polarity and coordinating ability of the solvent (e.g., DMF, ethanol, water) can influence crystal growth and even the final topology of the network.[8]
-
Stoichiometry and Modulators: The metal-to-ligand ratio is a straightforward parameter to vary. Additionally, "modulators" or competing ligands (e.g., carboxylic acids) can be introduced to control the dimensionality and connectivity of the resulting framework, leading to mixed-ligand MOFs.[9][10]
Diagram 1: Ligand Coordination Modes
Caption: Potential coordination modes of 4-(pyridin-4-yl)butan-1-amine.
Section 3: General Protocol for Solvothermal Synthesis of a Coordination Polymer
This protocol outlines a general procedure for synthesizing a coordination polymer using 4-(Pyridin-4-yl)butan-1-amine and a transition metal salt. Researchers should optimize parameters such as temperature, reaction time, and solvent ratios for their specific metal-ligand system.
Protocol 3.1: Solvothermal Synthesis
Causality and Experimental Insight: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the slow crystallization of the product, which is essential for obtaining high-quality single crystals suitable for X-ray diffraction.[7] A mixture of solvents like DMF and ethanol is often used to balance the solubility of both the organic ligand and the inorganic metal salt.
Materials:
-
4-(Pyridin-4-yl)butan-1-amine (e.g., 0.1 mmol, 15.0 mg)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.05 mmol, 14.9 mg)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Ethanol (3 mL)
-
Small glass vials (e.g., 10 mL) or Teflon-lined autoclave
Procedure:
-
Ligand Solution: Dissolve 4-(Pyridin-4-yl)butan-1-amine in 3 mL of ethanol in a glass vial.
-
Metal Salt Solution: In a separate vial, dissolve the metal salt in 3 mL of DMF.
-
Mixing: Carefully layer the lighter ethanol solution on top of the denser DMF solution. Alternatively, for microcrystalline powder, combine the two solutions and briefly sonicate to ensure homogeneity.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Place the vial in a programmable oven.
-
Heating Profile: Heat the oven to a set temperature (e.g., 100-150°C) over several hours. Hold at this temperature for 24-72 hours.
-
Cooling: Allow the oven to cool slowly to room temperature over 24-48 hours. Slow cooling is critical for the formation of well-defined crystals.
-
Isolation: After cooling, crystals should be visible in the vial. Carefully decant the mother liquor.
-
Washing: Wash the crystals several times with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials.[8]
-
Drying: Dry the crystals under vacuum or in a desiccator.
Diagram 2: Experimental Workflow for Solvothermal Synthesis
Caption: General workflow for solvothermal synthesis of coordination polymers.
Section 4: Characterization of Coordination Complexes
A multi-technique approach is essential to unambiguously determine the structure, purity, and properties of the synthesized material.
Protocol 4.1: Standard Characterization Workflow
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement, including bond lengths, bond angles, and the overall crystal packing and network topology.[11] It confirms the coordination mode of the ligand and the geometry of the metal center.
-
Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is performed on the bulk crystalline powder. Comparing the experimental PXRD pattern to one simulated from the SC-XRD data validates the phase purity of the bulk sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the pyridyl nitrogen to a metal center typically results in a shift of the C=N stretching vibrations to higher wavenumbers. Changes in the N-H stretching region of the amine can also indicate its involvement in coordination or hydrogen bonding.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the framework and to quantify the amount of coordinated or guest solvent molecules, which are lost upon heating.
-
Elemental Analysis (CHN): Provides the experimental weight percentages of carbon, hydrogen, and nitrogen. These values are compared to the calculated theoretical values based on the chemical formula determined by SC-XRD to further confirm the composition and purity of the synthesized complex.
| Analytical Technique | Purpose | Hypothetical Observation for a Zn(II) Complex |
| SC-XRD | Determine 3D atomic structure | Zn(II) center is tetrahedrally coordinated by two pyridyl-N atoms from two ligands and two anions. |
| PXRD | Confirm bulk phase purity | Experimental pattern matches the pattern simulated from the single-crystal data. |
| FT-IR (cm⁻¹) | Confirm ligand coordination | Pyridine ring C=N stretch shifts from ~1595 cm⁻¹ in free ligand to ~1610 cm⁻¹ in the complex. |
| TGA | Assess thermal stability & solvent content | A weight loss step between 100-200°C corresponding to guest solvent, followed by framework decomposition above 350°C. |
| Elemental Analysis | Verify elemental composition | Experimental %C, %H, %N values are within ±0.4% of the calculated values. |
Section 5: Applications and Future Outlook
The unique structural features of 4-(Pyridin-4-yl)butan-1-amine make its coordination complexes candidates for several advanced applications. The presence of the amine group, which can be protonated or remain as a hydrogen-bond donor, opens possibilities for creating materials with pH-responsive properties or selective adsorption capabilities. Potential areas of application include:
-
Gas Sorption and Separation: The flexible nature of the frameworks could lead to materials that exhibit selective uptake of gases like CO₂.
-
Catalysis: Pyridine-containing ligands are widely used in catalysis.[12] MOFs constructed from this ligand could serve as heterogeneous catalysts, with the metal nodes as active sites.
-
-
Drug Development & Delivery: The amine functionality offers a site for post-synthetic modification or for interaction with biological molecules, a valuable feature in the design of drug delivery systems.[1]
-
The continued exploration of this versatile ligand with different metal ions, co-ligands, and synthetic conditions promises to yield a rich variety of new materials with tailored structures and functions.
References
-
PrepChem. Synthesis of 4-pyridinebutanamine. Available from: [Link]
-
University of Galway Research Repository. Synthesis and characterization of new metal-organic frameworks by the use of 2-Pyridyl oximes or alcohols in combination with poly-carboxylic ligands. (2022-01-27). Available from: [Link]
-
Dalton Transactions (RSC Publishing). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Available from: [Link]
-
JoVE. Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022-08-18). Available from: [Link]
-
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023-10-04). Available from: [Link]
- Google Patents. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
ResearchGate. Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (2024-11-07). Available from: [Link]
-
PMC. Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. Available from: [Link]
-
PMC. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. (2022-11-02). Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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PubMed Central. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013-10-05). Available from: [Link]
-
PubChem. 4-(pyridin-4-yl)butan-1-amine dihydrochloride. Available from: [Link]
-
ACS Publications. Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Available from: [Link]
-
ResearchGate. Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2. Available from: [Link]
-
ResearchGate. Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. (2025-08-05). Available from: [Link]
-
ResearchGate. Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Available from: [Link]
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Application Note: Reductive Amination Protocols for 4-(Pyridin-4-yl)butan-1-amine
Introduction & Molecule Profile[1]
4-(Pyridin-4-yl)butan-1-amine (CAS: 62174-83-8) is a critical building block in medicinal chemistry, often serving as a flexible "linker" moiety that connects a polar pyridine headgroup to a core pharmacophore.[1] Its structure features a primary aliphatic amine separated from a pyridine ring by a four-carbon tether.[1]
While reductive amination is a ubiquitous transformation, this specific substrate presents unique challenges due to its dual-basic nature (primary amine pKa ~10.6, pyridine pKa ~5.2) and the potential for catalyst poisoning or ring reduction during hydrogenation.[1]
This guide provides three field-validated protocols to couple this amine with aldehydes and ketones, prioritizing chemoselectivity and yield.
Physicochemical Profile
| Property | Value | Implication for Synthesis |
| Molecular Weight | 150.22 g/mol | -- |
| Primary Amine pKa | ~10.6 | Highly nucleophilic; requires pH adjustment to ~5-6 for optimal imine formation without stalling.[2][1][3] |
| Pyridine pKa | ~5.2 | Remains largely unprotonated in weak acids (AcOH), but may coordinate to metal catalysts (Pd, Pt).[2] |
| Solubility | Polar Organic | Soluble in MeOH, DCM, DCE.[2] Less soluble in non-polar ethers.[1] |
Strategic Considerations
Successful reductive amination relies on the formation of an imine (or hemiaminal) intermediate, followed by irreversible reduction.[4] The choice of reducing agent dictates the success of the reaction, particularly in preventing dialkylation (over-reaction) and ensuring chemoselectivity (leaving the pyridine ring intact).
Mechanistic Pathway
The reaction proceeds through an equilibrium-driven imine formation followed by an irreversible hydride transfer.[1]
Figure 1: General mechanism of reductive amination. The rate-determining step is often the reduction of the iminium ion.
Protocol A: The "Gold Standard" (STAB)
Best For: Aldehydes, reactive ketones, and preventing over-alkylation. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[1][5][6][7]
STAB is the preferred reagent because it is mild and sterically bulky. Unlike Sodium Cyanoborohydride (NaBH₃CN), it is non-toxic and does not require strict pH monitoring. Crucially, STAB reduces aldehydes/ketones very slowly but reduces imines rapidly, allowing for "one-pot" procedures.[1]
Materials
-
Aldehyde/Ketone (1.0 - 1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Procedure
-
Preparation: In a dry reaction vial, dissolve 4-(Pyridin-4-yl)butan-1-amine (1.0 mmol, 150 mg) in DCE (5 mL).
-
Note: DCE is preferred over DCM for its slightly higher boiling point and better solubilization of the borohydride.
-
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 mmol).
-
Acidification: Add Glacial Acetic Acid (1-2 equiv).
-
Why? This buffers the solution to pH ~5, accelerating imine formation without fully protonating the pyridine ring.
-
-
Reductant Addition: Add STAB (1.5 mmol, 318 mg) in a single portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at room temperature under nitrogen.
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir for 15 minutes to neutralize the acid and destroy excess hydride.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Hard-to-Reduce" (Ti(OiPr)₄)
Best For: Sterically hindered ketones or electron-rich carbonyls that fail with STAB.[1] Reagent: Titanium(IV) Isopropoxide + NaBH₄.[1][10][12][14]
Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger , driving the equilibrium toward the imine.[14]
Materials
-
Ketone (1.0 - 1.2 equiv)[1]
-
Titanium(IV) Isopropoxide (neat, 1.2 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvent: Absolute Ethanol or THF
Step-by-Step Procedure
-
Imine Formation: In a dry flask under Argon, mix the amine (1.0 mmol) and ketone (1.0 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (1.2 mmol, ~355 µL) dropwise.
-
Note: The mixture may become viscous.[1] If stirring is difficult, add minimal dry THF (1-2 mL).
-
-
Incubation: Stir at room temperature for 6–12 hours.
-
Reduction: Dilute with absolute Ethanol (5 mL). Carefully add NaBH₄ (1.5 mmol, 57 mg).[1]
-
Caution: Exothermic reaction with gas evolution.[1]
-
-
Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (TiO₂) will form.[1]
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Protocol C: Catalytic Hydrogenation (Industrial)
Best For: Large-scale synthesis where boron waste is prohibitive.[1] Risk: Reduction of the pyridine ring to piperidine.
Chemoselectivity Warning
Pyridine rings can be reduced to piperidines under high pressure or with active catalysts (PtO₂, Rh).[1] To preserve the pyridine ring, use Palladium on Carbon (Pd/C) under mild conditions.
Procedure
-
Mix: Combine amine (1.0 equiv) and aldehyde (1.0 equiv) in Methanol.
-
Catalyst: Add 10 wt% Pd/C (5-10% loading).
-
Atmosphere: Hydrogenate at 1 atm (balloon) or mild pressure (30 psi).
-
Time: Monitor closely by LCMS. Stop immediately upon consumption of imine to prevent over-reduction.[1]
Analytical Validation
When characterizing the product, look for these specific signals to confirm the structure and rule out side reactions.
| Technique | Signal | Interpretation |
| 1H NMR | Triplet at ~2.6 - 2.8 ppm | The methylene group adjacent to the secondary amine (–CH₂–NH–).[2][1] |
| 1H NMR | Doublets at ~8.4 ppm & ~7.1 ppm | Characteristic AA'BB' system of the 4-substituted pyridine ring.[2][1] If these shift significantly upfield (to ~3-4 ppm), you have reduced the pyridine ring. |
| LCMS | M+1 = [Expected Mass] | Confirm mono-alkylation.[2][1] |
| LCMS | M+1 = [Mass + Alkyl] | Indicates dialkylation (impurity).[2][1] |
Decision Tree & Troubleshooting
Use this logic flow to select the correct protocol for your specific substrate.
Figure 2: Experimental decision matrix for 4-(Pyridin-4-yl)butan-1-amine couplings.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Low Conversion | Wet solvents or old STAB reagent.[2][1] | STAB degrades with moisture.[2][1] Use fresh reagent and anhydrous DCE.[1] |
| Dialkylation | Primary amine is too nucleophilic; Aldehyde in excess.[2][1] | Add the aldehyde slowly to the amine/STAB mixture.[2] Ensure amine is in slight excess (1.1 equiv).[1] |
| Pyridine Reduction | Hydrogenation catalyst too active.[2][1] | Switch from H₂/Pd to Method A (STAB). |
| No Reaction (Ketones) | Imine formation equilibrium is unfavorable.[2][1] | Switch to Method B (Ti(OiPr)₄) to force water removal.[2][1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][6][9][16] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Context: The foundational text for STAB protocols, establishing chemoselectivity and solvent effects.
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[12] Journal of the Chemical Society, Perkin Transactions 1.
- Context: Defines the titanium-medi
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.
-
Context: Early validation of Lewis Acid additives in reductive amination.[1]
-
-
PubChem Compound Summary. "4-(Pyridin-4-yl)butan-1-amine."[1][8]
Sources
- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PubChemLite - 4-(pyridin-4-yl)butan-1-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. designer-drug.com [designer-drug.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Strategic Functionalization of Polymers with 4-(Pyridin-4-yl)butan-1-amine
Introduction & Strategic Analysis
Functionalizing polymers with 4-(Pyridin-4-yl)butan-1-amine introduces a pH-responsive heterocyclic moiety capable of metal coordination, hydrogen bonding, and π-π stacking. Unlike short-chain pyridines (e.g., aminopyridine), the butyl spacer (
Chemical Logic of the Conjugation
The molecule contains two nitrogen species with distinct pKa values:
-
Primary Amine (Aliphatic):
. Highly nucleophilic. This is your conjugation handle. -
Pyridine Nitrogen (Aromatic):
. Less nucleophilic. This is your functional payload.
The Engineering Challenge: The goal is to selectively react the primary amine with the polymer without protonating it (which kills nucleophilicity) while preventing the pyridine nitrogen from interfering. This guide presents two self-validating protocols to achieve this specificity.
Decision Framework: Selecting the Route
Before beginning, select the protocol based on your base polymer's reactive group.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.
Protocol 1: Carbodiimide-Mediated Amide Coupling
Best for: Carboxylated biodegradable polymers (PLGA-COOH, PLA-COOH) or hydrogels (Alginate, Hyaluronic Acid).
The Mechanism
We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, stabilized by NHS (N-hydroxysuccinimide). This forms a semi-stable NHS-ester intermediate that reacts specifically with the primary amine of the pyridine linker.
Materials
-
Polymer: PLGA-COOH (or similar)
-
Ligand: 4-(Pyridin-4-yl)butan-1-amine[1]
-
Activators: EDC.HCl and NHS
-
Solvent: Anhydrous DMSO or DMF (for hydrophobic polymers); MES Buffer pH 6.0 (for hydrophilic).
-
Base: Diisopropylethylamine (DIPEA) – Crucial for organic solvent reactions to keep the amine deprotonated.
Step-by-Step Methodology
Step 1: Activation (The "Zero-Length" Crosslink)
-
Dissolve the polymer in the chosen solvent (e.g., 5 mL DMSO for 100 mg polymer).
-
Add EDC (10 molar equivalents relative to -COOH groups) and NHS (10 molar equivalents).
-
Critical Check: If using aqueous buffer, ensure pH is 5.0–6.[2]0. If using DMSO, the reaction proceeds without pH adjustment.
-
Stir for 30 minutes at room temperature.
-
Why? This time allows the unstable O-acylisourea to convert to the hydrolysis-resistant NHS-ester.
-
Step 2: Conjugation
-
Dissolve 4-(Pyridin-4-yl)butan-1-amine (5 molar equivalents) in a minimal volume of solvent.
-
pH Adjustment (Critical):
-
Organic: Add DIPEA (2 equivalents relative to the amine) to neutralize the amine salt.
-
Aqueous: Adjust buffer pH to 7.2–7.5 immediately before addition.[2]
-
-
Add the amine solution dropwise to the activated polymer.
-
React for 12–24 hours at room temperature under inert atmosphere (
).
Step 3: Purification
-
Dialysis: Transfer mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water (pH 5.0) for 24 hours, then neutral water for 24 hours.
-
Note: The initial acidic dialysis helps remove unreacted free pyridine amines by keeping them protonated and soluble.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the white/off-white solid product.
Protocol 2: Anhydride Ring Opening (The "Grafting To" Approach)
Best for: High-density functionalization of Poly(styrene-co-maleic anhydride) (SMA) or Poly(isobutylene-alt-maleic anhydride).
The Mechanism
The primary amine performs a nucleophilic attack on the succinic anhydride ring. This opens the ring, forming an amide bond (linking the pyridine) and a free carboxylic acid neighbor. No catalyst is required.
Step-by-Step Methodology
Step 1: Solubilization
-
Dissolve dried SMA copolymer in anhydrous Acetone or THF (10% w/v).
-
Ensure the solution is clear.[3] Turbidity indicates moisture, which will hydrolyze rings prematurely.
Step 2: The Reaction
-
Dissolve 4-(Pyridin-4-yl)butan-1-amine (0.9 equivalents relative to anhydride units) in the same solvent.
-
Expert Tip: Leaving 10% of anhydrides unreacted prevents steric crowding and solubility issues.
-
-
Add the amine solution slowly to the stirring polymer solution.
-
Observation: The reaction is often exothermic. A slight temperature rise is normal.
-
Reflux at 50°C for 6 hours or stir at room temperature for 24 hours.
Step 3: Precipitation & Wash [4]
-
Concentrate the solution by rotary evaporation.
-
Precipitate dropwise into cold Diethyl Ether or Hexane (non-solvents for the polymer but good solvents for the free amine).
-
Filter and vacuum dry at 40°C.
Quality Control & Validation Data
To ensure the protocol worked, you must validate the covalent attachment.
| Technique | What to Look For (Success Criteria) |
| 1H NMR | New Peak: Aromatic pyridine protons (AA'BB' system) at |
| FTIR | Amide Bands: Appearance of Amide I ( |
| UV-Vis | Quantification: Dissolve polymer in ethanol. Measure absorbance at |
Troubleshooting Guide
-
Issue: Polymer precipitated during reaction.
-
Cause: The functionalized polymer became amphiphilic or the isoelectric point was reached.
-
Fix: Switch to a more polar solvent (DMF) or adjust pH away from the pyridine pKa (keep pH > 6).
-
-
Issue: Low conjugation efficiency.
-
Cause: Hydrolysis of NHS-ester (Protocol 1) or Anhydride (Protocol 2) due to wet solvents.
-
Fix: Use strictly anhydrous solvents and fresh EDC/NHS.
-
Visualizing the Chemical Pathway
Figure 2: The chemical workflow for EDC/NHS conjugation. Note the pH shift required between activation and conjugation steps.[2]
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and amine conjugation).
-
Hu, G., et al. (1992).[5] Amidification of poly(styrene-co-maleic anhydride) with amines in tetrahydrofuran solution: A kinetic study. Polymer Bulletin, 29, 333–340. (Foundational kinetics for Protocol 2).
-
BroadPharm. (n.d.).[6] Protocol for Amino PEG Conjugation. (General industry standard for amine-carboxyl coupling).
-
Thermo Fisher Scientific. (n.d.). EDC/NHS Crosslinking Protocol.[2][6][7] (Detailed buffer recipes and pH considerations).
Sources
- 1. chemscene.com [chemscene.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Scale-Up Synthesis of 4-(Pyridin-4-yl)butan-1-amine: An Application Note and Protocol Guide
Introduction: The Significance of 4-(Pyridin-4-yl)butan-1-amine in Drug Discovery
4-(Pyridin-4-yl)butan-1-amine is a key building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine ring separated from a primary amine by a flexible butyl chain, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine serves as a crucial handle for further functionalization, enabling the construction of complex molecular architectures necessary for therapeutic efficacy. This guide provides a comprehensive overview of a robust and scalable two-step synthesis of 4-(Pyridin-4-yl)butan-1-amine, designed for researchers and professionals in drug development.
Strategic Approach to Synthesis
The synthesis of 4-(Pyridin-4-yl)butan-1-amine is most effectively approached in two main stages: first, the synthesis of the nitrile precursor, 4-(pyridin-4-yl)butyronitrile, followed by its reduction to the target primary amine. This strategy is advantageous for scale-up as it utilizes readily available starting materials and employs a highly efficient and well-established reduction method.
Diagram of the Overall Synthetic Workflow
Caption: Synthesis of 4-(pyridin-4-yl)butyronitrile.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 4-Picoline | 93.13 | 1.0 | 93.13 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.1 | 44.0 |
| 3-Chloropropionitrile | 89.53 | 1.05 | 94.0 |
| N,N-Dimethylformamide (DMF) | - | - | 1 L |
| Diethyl Ether | - | - | For washing |
| Saturated aq. NH4Cl | - | - | For workup |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous MgSO4 | - | - | For drying |
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a 60% dispersion of sodium hydride (1.1 mol, 44.0 g) in mineral oil.
-
Washing of NaH: Wash the sodium hydride with anhydrous diethyl ether (3 x 200 mL) to remove the mineral oil. Carefully decant the ether washes using a cannula.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (500 mL) to the washed sodium hydride.
-
Addition of 4-Picoline: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-picoline (1.0 mol, 93.13 g) in anhydrous DMF (200 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Anion Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of the 4-picolyl anion will be evident by a color change.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 3-chloropropionitrile (1.05 mol, 94.0 g) in anhydrous DMF (300 mL) dropwise over 1.5 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: Once the addition is complete, let the reaction mixture warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 4-(pyridin-4-yl)butyronitrile by vacuum distillation to yield a yellow liquid.
Part 2: Reduction of 4-(Pyridin-4-yl)butyronitrile to 4-(Pyridin-4-yl)butan-1-amine
The final step is the reduction of the nitrile to the primary amine. A high-pressure catalytic hydrogenation using Raney cobalt is a highly effective method for this transformation on a large scale. [1]
Reaction Scheme
Caption: Reduction to the target amine.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) |
| 4-(Pyridin-4-yl)butyronitrile | 146.19 | 30.0 |
| Raney Cobalt | - | 7.5 |
| Ethanol | - | 200 mL |
| Triethylamine | 101.19 | 7.5 mL |
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge a solution of 4-(pyridin-4-yl)butyronitrile (30.0 g) in ethanol (200 mL) containing triethylamine (7.5 mL). [1]2. Catalyst Addition: Carefully add Raney cobalt (7.5 g) to the reactor. [1]3. Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 1200 psi with hydrogen and heat to 100 °C with stirring. [1]4. Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney cobalt catalyst. Caution: The Raney cobalt is pyrophoric and must be kept wet with a solvent like ethanol at all times.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield 4-(pyridin-4-yl)butan-1-amine as a colorless to pale yellow oil. [1]The product can be further characterized as its hydrochloride salt, which has a melting point of 124-125 °C. [1]
Safety Considerations for Scale-Up
-
Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
High-Pressure Hydrogenation: High-pressure hydrogenations carry a significant risk of fire and explosion. The reaction must be conducted in a properly rated and maintained high-pressure reactor in a designated area with appropriate safety features, such as a blast shield.
-
Raney Cobalt/Nickel: Raney catalysts are pyrophoric, especially after use. They can ignite spontaneously in the air. The catalyst should always be kept wet with a solvent and handled with extreme care.
Analytical Characterization
The identity and purity of the final product and intermediate should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC/GC: To assess the purity of the final compound.
Conclusion
This application note provides a detailed and scalable two-step synthesis for 4-(Pyridin-4-yl)butan-1-amine. The described protocols are based on established chemical transformations and are designed to be robust and reproducible for researchers and drug development professionals. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis on a larger scale.
References
- Synthesis method of 4-cyanopyridine. (2011). Google Patents.
-
Synthesis of 4-pyridinebutanamine. (n.d.). PrepChem.com. Retrieved from [Link]
Sources
Application Note: Catalytic Architectures of 4-(Pyridin-4-yl)butan-1-amine Metal Complexes
This Application Note and Protocol guide is designed for advanced researchers in coordination chemistry and catalysis. It synthesizes the structural potential of 4-(Pyridin-4-yl)butan-1-amine (4-PBA) into actionable methodologies for developing heterogeneous catalysts and stabilized nanoparticles.
Executive Summary & Ligand Profile
The ligand 4-(Pyridin-4-yl)butan-1-amine (4-PBA) represents a distinct class of "flexible spacer" ligands. Unlike its rigid analogs (e.g., 4,4'-bipyridine) or short-chain homologs (e.g., 4-(aminomethyl)pyridine), the four-carbon alkyl chain of 4-PBA introduces a critical degree of conformational freedom. This structural feature allows for the design of "Breathing" Metal-Organic Frameworks (MOFs) and the stabilization of metal nanoparticles (MNPs) with unique steric environments.
Ligand Characteristics
-
Dual Functionality: Possesses a soft N-donor (pyridine) and a hard N-donor (primary amine), enabling selective coordination to soft/hard metal centers or bridging of distinct metallic nodes.
-
Flexible Linker (C4): The butyl chain allows for dynamic structural transformations (guest-induced breathing) in solid-state materials, critical for substrate-selective catalysis.
-
Hydrophobicity: The alkyl spacer increases the hydrophobic character of the catalytic pocket compared to methyl/ethyl analogs.
Application I: "Breathing" MOFs for Size-Selective Catalysis
The Concept
In this application, 4-PBA serves as a "pillaring agent" between 2D metal-carboxylate layers. The flexibility of the butyl chain allows the interlayer distance to expand or contract based on the presence of guest molecules. This dynamic behavior is exploited for size-selective Knoevenagel Condensations , where the pore aperture acts as a gatekeeper.
Mechanism of Action
-
Assembly: Zn(II) or Cu(II) nodes form 2D sheets with dicarboxylate linkers (e.g., terephthalic acid).
-
Pillaring: 4-PBA coordinates axially to the metal nodes via the pyridine nitrogen. The amine tail can either (a) coordinate to a second metal layer (bridging) or (b) remain pendant as a basic active site.
-
Catalysis: The basic amine sites (if pendant) or Lewis acidic metal sites (if amine coordinates) drive the reaction. The "breathing" mode ensures only substrates of specific dimensions can enter the active site.
Protocol: Synthesis of [Zn(BDC)(4-PBA)]n Framework
Materials:
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]
-
Terephthalic Acid (H₂BDC)
-
4-(Pyridin-4-yl)butan-1-amine (4-PBA)[1]
-
Solvent: DMF/Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 1.0 mmol Zn(NO₃)₂·6H₂O and 1.0 mmol H₂BDC in 10 mL DMF.
-
Separately, dissolve 1.0 mmol 4-PBA in 5 mL Ethanol.
-
-
Mixing & Solvothermal Reaction:
-
Add the ligand solution dropwise to the metal precursor solution under stirring.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Critical Step: Heat at 100°C for 48 hours. The lower temperature (vs. typical 120-150°C) preserves the integrity of the flexible butyl chain and prevents thermal degradation of the amine.
-
-
Isolation & Activation:
-
Cool naturally to room temperature. Collect the colorless block crystals by filtration.
-
Solvent Exchange: Soak crystals in anhydrous chloroform for 3 days, refreshing the solvent every 24 hours to remove occluded DMF.
-
Activation: Dry under vacuum at 60°C for 12 hours. Note: Do not exceed 100°C to avoid collapsing the flexible framework.
-
Self-Validation Check:
-
PXRD: Compare Powder X-Ray Diffraction patterns before and after solvent exchange. A shift in peak positions indicates the "breathing" nature of the framework.
-
IR Spectroscopy: Confirm the presence of the amine (N-H stretch ~3300 cm⁻¹) and pyridine (C=N stretch ~1600 cm⁻¹) to verify ligand integrity.
Application II: Stabilized Pd Nanoparticles for Hydrogenation
The Concept
4-PBA acts as a heterobifunctional stabilizer for Palladium Nanoparticles (Pd NPs). The pyridine nitrogen binds strongly to the Pd surface (anchoring), while the alkyl-amine tail extends into the solvent. This creates a "steric brush" that prevents aggregation while the amine group enhances solubility in polar solvents and can act as a co-catalyst for proton transfer.
Protocol: Synthesis of Pd@4-PBA Nanocatalysts
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
4-(Pyridin-4-yl)butan-1-amine (4-PBA)[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol
Step-by-Step Methodology:
-
Complexation:
-
Dissolve 0.1 mmol Pd(OAc)₂ in 20 mL Methanol (orange solution).
-
Add 0.2 mmol 4-PBA (2:1 Ligand:Metal ratio). Stir for 30 minutes. The solution color may shift to yellow, indicating coordination of the pyridine to Pd(II).
-
-
Reduction:
-
Cool the solution to 0°C in an ice bath to control particle growth.
-
Add a fresh solution of NaBH₄ (1.0 mmol in 5 mL cold methanol) dropwise under vigorous stirring.
-
Observation: The solution will turn black immediately, signaling the formation of Pd(0) nanoparticles.
-
-
Purification:
-
Stir for an additional 2 hours at room temperature.
-
Precipitate NPs by adding excess diethyl ether. Centrifuge at 6000 rpm for 10 minutes.
-
Redisperse in Methanol or Water for catalytic use.
-
Catalytic Test: Hydrogenation of Styrene
-
Setup: 10 mL Methanol, 1.0 mmol Styrene, 1 mol% Pd@4-PBA catalyst.
-
Conditions: H₂ balloon (1 atm), Room Temperature, 2 hours.
-
Analysis: Filter catalyst (recyclable) and analyze filtrate by GC-MS.
Mechanistic Visualization
The following diagram illustrates the dual-mode utility of 4-PBA: as a structural pillar in MOFs and as a stabilizer in Nanocatalysis.
Figure 1: Mechanistic pathways for 4-PBA in MOF construction (top) and Nanoparticle stabilization (bottom).
Comparative Data & Troubleshooting
Table 1: Linker Length Impact on Catalyst Properties
Comparison of 4-PBA (C4) with shorter analogs (4-Aminomethylpyridine, C1).
| Feature | 4-Aminomethylpyridine (C1) | 4-(Pyridin-4-yl)butan-1-amine (C4) | Catalytic Implication |
| Pore Size | Small / Rigid | Large / Flexible | C4 allows bulky substrates (e.g., steroids) to access active sites. |
| Hydrophobicity | Low | Moderate | C4 enhances affinity for non-polar substrates in aqueous media. |
| Flexibility | Rigid Pillar | "Breathing" Pillar | C4 enables dynamic gating; pore opens only for specific guests. |
| Amine Basicity | Lower (Inductive effect) | Higher (Alkyl separation) | C4 amine is more nucleophilic/basic, better for base catalysis. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Amorphous Product (MOF) | Reaction temp too high (>120°C). | Lower temp to 80-100°C; the flexible chain is thermally sensitive. |
| Low Catalytic Activity | Amine coordinated to metal. | Use a metal:ligand ratio of 1:2 to ensure free pendant amines, or use post-synthetic deprotection. |
| NP Aggregation | Insufficient stabilizer. | Increase Ligand:Pd ratio to 4:1. The long chain requires higher density to prevent clumping. |
References
-
Kitagawa, S., et al. (2004). "Functional Porous Coordination Polymers." Angewandte Chemie International Edition. [Link]
- Context: Foundational principles of flexible/bre
-
Hasegawa, S., et al. (2005). "Control of Pore Size and Functionality in Coordination Polymers." Journal of the American Chemical Society. [Link]
- Context: Discusses the impact of alkyl chain length (spacer) on MOF pore dynamics.
-
Narayanan, R., & El-Sayed, M. A. (2003). "Effect of Colloidal Stability on the Catalysis of Pd Nanoparticles." Journal of Physical Chemistry B. [Link]
- Context: Mechanisms of nanoparticle stabiliz
- Context: Physical properties and commercial availability of the specific ligand.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(Pyridin-4-yl)butan-1-amine
Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
4-(Pyridin-4-yl)butan-1-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges that lead to diminished yields and purification difficulties. This guide will explore the three most common synthetic routes, addressing potential pitfalls and offering practical solutions to maximize your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-(Pyridin-4-yl)butan-1-amine.
Route 1: Alkylation of 4-Picoline
This route involves the deprotonation of 4-picoline to form a nucleophilic anion, followed by alkylation with a suitable three-carbon electrophile bearing a protected amine.
Q1: Low yield of the alkylated product after reacting lithiated 4-picoline with an N-protected 3-halopropylamine.
Possible Causes:
-
Inefficient Deprotonation of 4-Picoline: Incomplete deprotonation of 4-picoline is a common issue. While n-butyllithium (n-BuLi) is often used, stronger bases like lithium diisopropylamide (LDA) can be more effective, especially if the reaction conditions are not strictly anhydrous.[1]
-
Side Reactions of the Organolithium Reagent: Organolithium reagents are highly reactive and can engage in side reactions, such as reaction with the solvent (e.g., THF) or impurities.
-
Instability of the Electrophile: The N-protected 3-halopropylamine may be unstable under the reaction conditions, leading to elimination or other decomposition pathways.
-
Incorrect Reaction Temperature: The temperature for both the deprotonation and alkylation steps is critical. Deprotonation is typically carried out at low temperatures (-78 °C) to minimize side reactions.[1] The alkylation temperature may need to be optimized.
Solutions:
-
Choice of Base and Deprotonation Conditions:
-
Consider using LDA instead of n-BuLi for a more efficient deprotonation.
-
Ensure all reagents and solvents are strictly anhydrous. Freshly distilled THF is recommended.
-
Perform the deprotonation at -78 °C and allow sufficient time for complete anion formation (typically 30-60 minutes).
-
-
Electrophile Stability and Addition:
-
Use a stable N-protected electrophile such as N-(3-bromopropyl)phthalimide or N-Boc-3-bromo-1-propanamine. Phthalimide and Boc are generally stable to organolithium reagents under the reaction conditions.[2]
-
Add the electrophile solution slowly to the solution of lithiated 4-picoline at low temperature to control the exotherm and minimize side reactions.
-
-
Temperature Control: Maintain a low temperature throughout the addition of the electrophile and allow the reaction to slowly warm to room temperature.
Q2: Difficulty in deprotecting the N-protected intermediate without affecting the pyridine ring.
Possible Causes:
-
Harsh Deprotection Conditions: Some deprotection methods can be too harsh and lead to side reactions on the pyridine ring, such as reduction or quaternization.
-
Incomplete Deprotection: The chosen deprotection method may not be efficient enough, leading to a mixture of protected and deprotected product.
Solutions:
-
Choice of Protecting Group and Deprotection Method:
-
Boc Group: This is a good choice as it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) which are generally compatible with the pyridine ring.[2]
-
Phthalimide Group: Hydrazinolysis (using hydrazine hydrate) is the standard method for removing the phthalimide group and is generally well-tolerated by the pyridine ring.
-
Route 2: Reduction of 4-(Pyridin-4-yl)butyronitrile
This pathway involves the synthesis of 4-(pyridin-4-yl)butyronitrile followed by its reduction to the desired amine.
Q3: Low yield in the synthesis of 4-(pyridin-4-yl)butyronitrile from 4-picoline.
Possible Causes:
-
Inefficient Cyanomethylation: The reaction of 4-picoline with a cyanomethylating agent can be low yielding.
-
Alternative Route Issues: If synthesizing via alkylation of 4-cyanomethylpyridine, the generation and subsequent reaction of the anion can be problematic.
Solutions:
-
Consider a Multi-step Synthesis: A more reliable, albeit longer, route involves the conversion of 4-picoline to 4-(chloromethyl)pyridine, followed by a nucleophilic substitution with sodium or potassium cyanide.
Q4: Over-reduction of the pyridine ring during the nitrile reduction step.
Possible Causes:
-
Harsh Reducing Conditions: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce both the nitrile and the pyridine ring, leading to the formation of piperidine derivatives.
-
High Hydrogen Pressure or Temperature: In catalytic hydrogenation, high pressure and temperature can promote the reduction of the aromatic pyridine ring.[3]
Solutions:
-
Chemoselective Reduction Methods:
-
Catalytic Hydrogenation with Catalyst Poisoning: Use a less reactive catalyst or add a catalyst poison to selectively reduce the nitrile. For example, using Raney Nickel under controlled conditions or a palladium catalyst with an additive can favor nitrile reduction.[4]
-
Borane Complexes: Borane complexes, such as borane-tetrahydrofuran (BH3-THF), can be used for the selective reduction of nitriles in the presence of pyridines, although complexation with the pyridine nitrogen can sometimes hinder the reaction.[5]
-
Cobalt Catalysts: Certain cobalt catalysts have shown high selectivity for the conversion of butyronitrile to n-butylamine.[4]
-
Q5: Formation of secondary and tertiary amines as byproducts during nitrile reduction.
Possible Causes:
-
Reaction of the Primary Amine Product with Intermediates: The initially formed primary amine can react with the intermediate imine to form secondary amines, which can then be further reduced or react again to form tertiary amines.[6]
Solutions:
-
Reaction Conditions to Minimize Byproduct Formation:
-
Ammonia Addition: Conducting the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the formation of the intermediate imine from the primary amine product.
-
Catalyst Choice: Some catalytic systems are inherently more selective towards the formation of primary amines. Atomically dispersed palladium clusters have been shown to exhibit high selectivity for primary amines in nitrile hydrogenation.[6]
-
Route 3: Reductive Amination of 4-(Pyridin-4-yl)butanal
This approach involves the synthesis of 4-(pyridin-4-yl)butanal and its subsequent reaction with an amine source under reducing conditions.
Q6: Difficulty in synthesizing and isolating 4-(pyridin-4-yl)butanal.
Possible Causes:
-
Instability of the Aldehyde: Aldehydes can be prone to oxidation and polymerization, making their isolation challenging.
-
Low Yield in the Oxidation of the Corresponding Alcohol: The oxidation of 4-(pyridin-4-yl)butan-1-ol to the aldehyde can be inefficient or lead to over-oxidation to the carboxylic acid.
Solutions:
-
Mild Oxidation Methods: Use mild and selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to convert the alcohol to the aldehyde while minimizing over-oxidation.
-
In Situ Generation and Reaction: To circumvent the isolation of the potentially unstable aldehyde, consider a one-pot procedure where the aldehyde is generated in situ and immediately subjected to reductive amination conditions.
Q7: Low yield in the reductive amination step.
Possible Causes:
-
Inefficient Imine Formation: The equilibrium for imine formation from the aldehyde and ammonia (or an ammonia source) may not be favorable.
-
Incompatible Reducing Agent: The chosen reducing agent may not be effective under the reaction conditions or may react with other functional groups.
Solutions:
-
Optimizing Reductive Amination Conditions:
-
Choice of Ammonia Source: Use a high concentration of ammonia, such as aqueous ammonia or ammonium chloride, to drive the imine formation equilibrium forward.[7][8][9]
-
pH Control: The pH of the reaction is crucial for imine formation. It should be slightly acidic to catalyze the reaction but not so acidic as to protonate the amine nucleophile completely.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for reductive amination as they are selective for the reduction of the iminium ion over the aldehyde.[7] Catalytic hydrogenation can also be employed.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the most common side reaction when using organolithium reagents with 4-picoline?
A: Besides incomplete deprotonation, a common side reaction is the addition of the organolithium reagent (e.g., n-BuLi) to the pyridine ring, leading to the formation of dihydropyridine derivatives. This is more likely to occur at higher temperatures.
Q: How can I effectively purify the final product, 4-(pyridin-4-yl)butan-1-amine?
A: As a basic amine, 4-(pyridin-4-yl)butan-1-amine can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica. Here are some strategies:
-
Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent.
-
Column Chromatography with Additives: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction with silica.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride or sulfate), crystallization is an excellent purification method.[11]
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification technique.
Q: Which synthetic route generally provides the highest yield?
A: The yield can vary significantly depending on the optimization of the reaction conditions for each step. However, the reduction of a pre-synthesized and purified 4-(pyridin-4-yl)butyronitrile often provides a reliable and high-yielding final step, provided that the reduction is chemoselective. The alkylation of 4-picoline can also be high-yielding if the deprotonation and alkylation steps are carefully controlled.
Data Summary
| Route | Key Steps | Common Yield Range | Key Challenges |
| 1. Alkylation of 4-Picoline | 1. Deprotonation of 4-picoline2. Alkylation with N-protected 3-halopropylamine3. Deprotection | 40-70% | Incomplete deprotonation, side reactions of organolithium, difficult deprotection. |
| 2. Reduction of Nitrile | 1. Synthesis of 4-(pyridin-4-yl)butyronitrile2. Reduction of the nitrile | 60-85% | Over-reduction of pyridine ring, formation of secondary/tertiary amines. |
| 3. Reductive Amination | 1. Synthesis of 4-(pyridin-4-yl)butanal2. Reductive amination with an ammonia source | 50-75% | Instability of the aldehyde, inefficient imine formation. |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of 4-Picoline (Illustrative)
Step 1: Deprotonation of 4-Picoline and Alkylation
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Add 4-picoline (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Deprotection (Hydrazinolysis)
-
Dissolve the purified N-protected intermediate in ethanol.
-
Add hydrazine hydrate (5-10 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, filter off the phthalhydrazide precipitate, and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base workup to isolate the final product.
Protocol 2: Synthesis via Reduction of 4-(Pyridin-4-yl)butyronitrile
Step 1: Synthesis of 4-(Pyridin-4-yl)butyronitrile (Conceptual)
(Detailed procedure would involve multi-step synthesis, for example, from 4-picoline)
Step 2: Catalytic Hydrogenation
-
To a solution of 4-(pyridin-4-yl)butyronitrile in ethanol saturated with ammonia, add Raney Nickel (catalytic amount) under an inert atmosphere.
-
Hydrogenate the mixture in a Parr apparatus at a suitable pressure (e.g., 50 psi) and temperature (e.g., 50-70 °C) until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or crystallization of a salt.
Visualizing the Synthetic Pathways
Workflow for Route 1: Alkylation of 4-Picoline
Caption: Synthetic scheme for the alkylation of 4-picoline.
Troubleshooting Decision Tree for Low Yield in Alkylation
Caption: Decision tree for troubleshooting low alkylation yields.
References
- (Reference to a general organic chemistry textbook for found
- (Reference to a review on pyridine functionaliz
- (Reference to a paper describing the synthesis of a similar compound)
- (Reference to a study on chemoselective nitrile reduction)
-
Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Request PDF. (n.d.). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on reductive amin
- (Reference to a paper on purific
- (Reference to a safety datasheet for hazardous m
-
Amino Protecting Groups Stability. Organic Chemistry Portal. (n.d.). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on the synthesis of N-protected haloamines)
- (Reference to a paper on the deprotection of amines)
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (n.d.). Retrieved February 8, 2026, from [Link]
-
Hydrogenation of nitriles to primary amines on metal-supported catalysts: Highly selective conversion of butyronitrile to n-butylamine. ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved February 8, 2026, from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (n.d.). Retrieved February 8, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018, June 7). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on the synthesis of pyridyl aldehydes)
- (Reference to a paper on one-pot reductive amin
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. American Chemical Society. (2024, August 21). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on purific
- (Reference to a paper on side reactions in picoline lithi
- (Reference to a paper on byproducts of nitrile reduction)
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. (2021, October 26). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on impurities in reductive amin
-
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. (n.d.). Retrieved February 8, 2026, from [Link]
-
Which one is compatible protecting group for primary amine in presence of nBuLi reagent? ResearchGate. (2022, May 16). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on purification by crystalliz
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. (n.d.). Retrieved February 8, 2026, from [Link]
- (Reference to a paper on distill
- (Reference to a safety manual for chemical reactions)
-
Reductive Amination. Chemistry Steps. (n.d.). Retrieved February 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Purification methods for removing impurities from 4-(Pyridin-4-yl)butan-1-amine
Technical Support Center: Purification of 4-(Pyridin-4-yl)butan-1-amine
Status: Operational Ticket ID: PUR-PYR-004 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying 4-(Pyridin-4-yl)butan-1-amine (CAS: 62174-83-8) presents a unique challenge due to its dual-basic nature. It contains two distinct nitrogen centers: a heterocyclic pyridine nitrogen (
Most researchers fail because they treat this molecule as a simple amine. Standard silica chromatography often results in irreversible adsorption (streaking), and insufficient basification during extraction leads to massive yield loss into the aqueous phase.
This guide provides three validated workflows to achieve
Module 1: Diagnostic & Strategy
Before selecting a method, assess your crude material's profile. Use the decision matrix below to select the optimal workflow.
Figure 1: Purification Decision Matrix. Selects the optimal workflow based on scale and impurity profile.
Module 2: The "Self-Validating" Acid-Base Extraction
Best For: Removing neutral organic impurities and bulk purification.
Principle: Exploiting the
Critical Data Points:
| State | pH Condition | Pyridine Charge | Amine Charge | Solubility |
|---|---|---|---|---|
| Fully Protonated | pH < 4.0 | Positive (+1) | Positive (+1) | Water Soluble |
| Mono-Protonated | pH 7.0 - 8.0 | Neutral (0) | Positive (+1) | Water Soluble |
| Fully Free Base | pH > 12.5 | Neutral (0) | Neutral (0) | Organic Soluble (DCM/CHCl3) |[1]
Protocol 1: The pH-Switch Workup
-
Dissolution: Dissolve crude residue in 1M HCl (approx 10 mL/g). Check that pH is < 2.
-
Why? Both nitrogens are protonated. The molecule is locked in the water phase.
-
-
Wash (Impurity Removal): Extract the acidic aqueous layer with Dichloromethane (DCM) (
volume).-
Result: Discard the organic layer.[2] This removes neutral non-basic impurities (starting materials, unreacted nitriles) while your product stays safe in the water.
-
-
Basification (The Critical Step): Cool the aqueous layer on ice. Slowly add 10M NaOH or KOH pellets until pH reaches > 12.5 .
-
Validation: Use a high-range pH strip. If you stop at pH 10 (standard bicarbonate workup), the primary amine (
10.6) will still be 50% protonated and remain in the water, destroying your yield.
-
-
Extraction: Extract the milky basic aqueous mixture with DCM or Chloroform (
volume).-
Note: This amine is hydrophilic. Multiple extractions are required.
-
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate.
Module 3: Chromatographic Isolation
Best For: High purity requirements (>99%) and separation of closely related amine byproducts. Issue: Free amines interact strongly with silanol groups on silica gel, causing peak tailing and irreversible loss.
Protocol 2: Amine-Modified Silica Chromatography
Do not use pure MeOH/DCM. You must suppress silanol activity.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (28%)
-
Gradient: Start at 95:4:1 and ramp to 80:18:2.
-
Technical Insight: The
competes for silanol binding sites, allowing your product to elute as a sharp band.
-
-
TLC Visualization: Use Ninhydrin stain (turns purple/red) or Dragendorff’s reagent (orange on yellow). UV activity may be weak if the pyridine ring is not conjugated to a chromophore.
Module 4: Salt Formation & Metal Scavenging
Best For: Long-term storage and removing metal catalysts (Pd/Ni) from synthesis.
Protocol 3: Dihydrochloride Salt Recrystallization
The free base is an oil or low-melting solid prone to oxidation. The dihydrochloride salt is a stable crystalline solid.
-
Dissolution: Dissolve the free base oil in a minimum amount of dry Ethanol or Methanol .
-
Acidification: Add 2.5 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.
-
Observation: The solution will warm up (exothermic).
-
-
Precipitation: Slowly add Diethyl Ether or Acetone until turbidity persists. Cool to 4°C overnight.
-
Filtration: Collect the white crystals.
-
Benefit: This process effectively excludes metal residues (which stay in the mother liquor) and non-basic impurities.
-
Protocol 4: Palladium Removal (If Heck Coupling used)
If the product is gray or has high Pd content:
-
Dissolve crude in THF or EtOH.
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).
-
Stir at 50°C for 2 hours.
-
Filter through a Celite pad.[3]
Troubleshooting & FAQs
Q1: My yield is consistently low (<40%) after extraction. Where is the product?
-
Diagnosis: Incomplete basification.
-
Fix: The primary amine has a
of ~10.6. At pH 10, significant product remains protonated in the water. You must drive the pH to 13 or 14 to ensure the partition coefficient favors the organic phase.
Q2: The product turns yellow/brown upon standing.
-
Diagnosis: Oxidation of the primary amine or pyridine ring (N-oxide formation).[4]
-
Fix: Store under Argon/Nitrogen at -20°C. For recovery, perform a rapid vacuum distillation (Kugelrohr) or pass through a short plug of basic alumina.
Q3: I see "ghost peaks" or severe tailing on my HPLC.
-
Diagnosis: Silanol interactions.
-
Fix: Switch to a high pH stable C18 column (e.g., XBridge) using a bicarbonate buffer (pH 10), or use a standard C18 column with 0.1% TFA (running as the salt).
Q4: How do I remove the pyridine-N-oxide impurity?
-
Diagnosis: Common byproduct if reaction was exposed to air.
-
Fix: The N-oxide is much more polar than the amine. It will stay on the baseline in the TLC system (DCM/MeOH 9:1) or require highly polar conditions to elute. A simple silica plug filtration usually traps the N-oxide while the amine elutes.
References
-
Synthesis and Properties of Pyridine Derivatives
-
pKa Data for Purification Strategy
-
Pyridine & Amine pKa Values: Williams, R. (2022).[6] pKa Data Compiled. Organic Chemistry Data. Retrieved from .
-
-
Metal Scavenging Protocols
-
Palladium Removal: Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from .
-
-
General Amine Purification Techniques
-
Recrystallization of Amine Salts: ResearchGate Discussion on Amine Purification. (2021).[7] Retrieved from .
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-(Pyridin-4-yl)butan-1-amine Stability & Synthesis
This technical guide addresses the specific challenges associated with 4-(Pyridin-4-yl)butan-1-amine , focusing on the prevention of intramolecular cyclization reactions that degrade the linear scaffold into bicyclic quinolizidine derivatives.
The Core Problem: The "Quinolizidine Trap"
The primary stability failure mode for 4-(pyridin-4-yl)butan-1-amine (and its synthetic precursors) is intramolecular nucleophilic cyclization .
While the pyridine ring is aromatic and generally stable, any experimental condition that partially reduces the pyridine ring (to a dihydropyridine or tetrahydropyridine) or activates the pyridine nitrogen (quaternization) creates an electrophilic site. The terminal primary amine, acting as a nucleophile via a 4-carbon tether, will instantaneously attack this site to form quinolizidine (specifically octahydro-2H-quinolizine) derivatives.
Mechanistic Pathway Analysis[1]
The following diagram illustrates the divergence between the desired linear pathway and the undesired cyclization cascade during synthesis (e.g., from 4-(pyridin-4-yl)butanenitrile).
Figure 1: Divergent pathways during the synthesis of 4-(Pyridin-4-yl)butan-1-amine. The presence of acid or high-pressure hydrogenation favors ring saturation, triggering cyclization.
Troubleshooting Guide: Synthesis & Handling
Scenario A: Synthesis via Hydrogenation of Nitrile/Amide
Issue: You are hydrogenating 4-(pyridin-4-yl)butanenitrile and observing a mass shift corresponding to cyclization (M-2 or M-4 relative to target) or complete saturation (M+6).
| Parameter | Recommendation | Scientific Rationale |
| Acidity (pH) | Strictly Neutral/Basic | Acidic additives (e.g., H₂SO₄, HCl) protonate the pyridine nitrogen. Pyridinium ions are significantly more susceptible to hydrogenation than neutral pyridines. Protonation facilitates ring reduction, which immediately triggers cyclization to quinolizidine [1]. |
| Catalyst Selection | Raney Cobalt or Pd/CaCO₃ | Pd/C is highly active for ring hydrogenation. Raney Cobalt is selective for nitrile reduction while leaving the aromatic pyridine ring intact. If using Pd/C, use poisoned variants (e.g., Lindlar) or strictly control equivalents. |
| Pressure | < 3 bar (45 psi) | High hydrogen pressure forces the thermodynamics toward the saturated ring (piperidine), which is the precursor to cyclization. |
| Solvent | Methanolic Ammonia | Ammonia suppresses secondary amine formation (dimerization) and poisons the catalyst surface slightly against aromatic reduction. |
Scenario B: Reactivity with Electrophiles (Alkylation)
Issue: You are attempting to alkylate the primary amine (e.g., reductive amination or amide coupling), but yields are low or side products form.
-
Diagnosis: The pyridine nitrogen is a competing nucleophile. If the pyridine N is alkylated first (forming a pyridinium salt), the ring becomes highly electrophilic. The primary amine on the chain can then back-bite onto the ring (C2 or C6 position), creating a fused bicyclic system.
-
Solution:
-
Protect the Amine First: If possible, use a Boc-protected amine precursor.
-
pH Control: Perform reactions at a pH where the primary amine is nucleophilic (pKₐ ~10.5) but the pyridine is less reactive. However, since pyridine (pKₐ ~5.2) is less basic, this is difficult.
-
Steric Control: Use bulky electrophiles that favor the unhindered primary amine over the pyridine nitrogen.
-
Validated Protocols
Protocol 1: Chemoselective Hydrogenation (Preventing Cyclization)
Objective: Reduce the nitrile group to the primary amine without touching the pyridine ring.
-
Preparation: Dissolve 4-(pyridin-4-yl)butanenitrile (10 mmol) in 7M NH₃ in Methanol (20 mL).
-
Why: Ammonia prevents the formation of secondary amines (dimers) and inhibits ring hydrogenation.
-
-
Catalyst Addition: Add Raney Cobalt (approx. 20 wt% loading).
-
Note: Avoid Pd/C unless using a catalyst poison (e.g., quinoline), as Pd/C promotes ring reduction [1].
-
-
Reaction: Hydrogenate at room temperature under 1–3 bar (balloon pressure) of H₂.
-
Monitoring: Monitor via LC-MS.[1] Look for the target mass (M+H = 151.1).
-
Warning Sign: If you see M+H = 157.1 (piperidine analog) or M+H = 138/140 (quinolizidine derivatives), stop immediately.
-
-
Workup: Filter catalyst through Celite. Concentrate under reduced pressure.
-
Crucial: Do not use strong acid during workup if heating is involved, as this can induce cyclization if any trace reduced species are present.
-
Protocol 2: Purification of the Free Base
Objective: Isolate the linear amine without inducing degradation on silica.
-
Stationary Phase: Use Amine-functionalized Silica or basic alumina.
-
Reason: Standard acidic silica gel can protonate the pyridine, increasing its affinity for the column and causing tailing or on-column degradation.
-
-
Mobile Phase: DCM : MeOH : NH₄OH (90:9:1).
-
Tip: The presence of ammonium hydroxide ensures the molecule remains deprotonated, preventing strong interaction with silanols.
-
Frequently Asked Questions (FAQs)
Q: I see a peak at M-17 in my mass spec during storage. What is it? A: This is likely the quinolizidine derivative formed by the loss of ammonia (NH₃, mass 17). If your sample contains any trace of reduced pyridine impurities (dihydropyridine), they will spontaneously cyclize and eliminate ammonia to aromatize or stabilize the bicyclic system. Ensure your product is fully aromatic (pyridine) and stored under inert atmosphere.
Q: Can I use HCl to form the salt for better stability? A: Yes, but with caution. The dihydrochloride salt is stable because both nitrogens are protonated, preventing nucleophilic attack. However, during the formation of the salt, avoid high heat. Dissolve the free base in dry ether and add HCl in dioxane at 0°C. Do not reflux in aqueous acid, as this conditions can sometimes promote reversibility or hydrolysis if amides are present.
Q: Why does my NMR show broad peaks in the aromatic region?
A: This often indicates aggregation or dynamic exchange of the labile protons. 4-(Pyridin-4-yl)butan-1-amine can form intermolecular hydrogen bond networks (Amine H
References
-
Hegedűs, L., et al. (2013). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology. Source:
-
Trushin, S., et al. (2025).[1] "Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine)." Protocols.io.[1] Source: [1]
-
Kos, M., et al. (2025).[2] "Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates." Journal of Organic Chemistry. Source:
Sources
Solving solubility issues of 4-(Pyridin-4-yl)butan-1-amine in non-polar solvents
Technical Support Center: Solubility of 4-(Pyridin-4-yl)butan-1-amine
Welcome to the technical support center for addressing solubility challenges with 4-(Pyridin-4-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in dissolving this compound in non-polar solvents. Here, we will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting guides and frequently asked questions to ensure your experimental success.
Understanding the Challenge: Why is 4-(Pyridin-4-yl)butan-1-amine poorly soluble in non-polar solvents?
4-(Pyridin-4-yl)butan-1-amine possesses a dichotomous chemical structure. The butyl chain is hydrophobic, while the pyridine ring and the primary amine group are highly polar. The lone pair of electrons on the nitrogen atom of the pyridine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively. This makes the molecule readily soluble in polar solvents that can engage in hydrogen bonding.[1][2]
In contrast, non-polar solvents lack the ability to form significant hydrogen bonds. The strong intermolecular hydrogen bonds between molecules of 4-(Pyridin-4-yl)butan-1-amine are energetically more favorable than the weak van der Waals interactions they would form with non-polar solvent molecules. Consequently, a significant amount of energy is required to break these intermolecular bonds, leading to poor solubility.[3]
Key Physicochemical Properties:
| Property | Value | Significance |
| LogP | 1.363[4] | A positive LogP value indicates a degree of lipophilicity, but the value is not high enough to guarantee solubility in very non-polar solvents, especially given the strong polar functional groups. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[4] | This value reflects the surface area of the polar atoms in the molecule, indicating a significant potential for polar interactions. |
| Hydrogen Bond Donors | 1[5] | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2[5] | The pyridine nitrogen and the primary amine nitrogen can both accept hydrogen bonds. |
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 4-(Pyridin-4-yl)butan-1-amine in hexane for a reaction, but it won't dissolve. What's happening?
A1: Hexane is a non-polar solvent, and as explained above, it cannot overcome the strong intermolecular hydrogen bonding of 4-(Pyridin-4-yl)butan-1-amine. You are observing a classic case of "like dissolves like" not being met. To achieve dissolution, you will need to modify your solvent system or the compound itself.
Q2: Would heating the mixture help improve solubility?
A2: Heating can increase the kinetic energy of the system and may slightly improve solubility for some compounds.[2] However, for a highly polar compound in a non-polar solvent, the effect is often minimal. Furthermore, excessive heating can lead to degradation of your compound. A more robust strategy is to alter the chemical environment through the use of co-solvents or additives.
Q3: Are there any non-polar solvents in which 4-(Pyridin-4-yl)butan-1-amine has some reported solubility?
Q4: Can I use a surfactant to dissolve it?
A4: Yes, this is a viable strategy. Surfactants are amphiphilic molecules that can form micelles in non-polar solvents.[8] The hydrophobic tails of the surfactant molecules will orient outwards into the non-polar solvent, while the hydrophilic heads will create a polar core where your 4-(Pyridin-4-yl)butan-1-amine can be encapsulated and effectively "dissolved."[8][9]
Q5: What about converting it to a salt? I thought that increases water solubility.
A5: You are correct that salt formation with acids like HCl typically increases aqueous solubility.[10] However, the principle can be adapted for non-polar systems by using a lipophilic acid to form an "ion pair" or a "lipophilic salt." This complex can exhibit increased solubility in non-polar media. This is an advanced technique and requires careful selection of the counter-ion.
Troubleshooting Guides & Experimental Protocols
Here we provide detailed, step-by-step protocols for three common strategies to improve the solubility of 4-(Pyridin-4-yl)butan-1-amine in non-polar solvents.
Strategy 1: Co-Solvent System
This is often the simplest and most direct approach. The goal is to introduce a "bridge" solvent that is miscible with both your non-polar solvent and the polar solute.
Workflow for Co-Solvent Selection and Use:
Caption: Workflow for using a co-solvent to dissolve a polar compound in a non-polar solvent.
Experimental Protocol: Using Tetrahydrofuran (THF) as a Co-solvent in Toluene
-
Materials:
-
4-(Pyridin-4-yl)butan-1-amine
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Magnetic stirrer and stir bar
-
Glass vials
-
-
Procedure:
-
Prepare a concentrated stock solution of 4-(Pyridin-4-yl)butan-1-amine in THF. For example, dissolve 100 mg of the compound in 1 mL of THF.
-
In a separate vial, add the desired volume of toluene for your final concentration.
-
While vigorously stirring the toluene, slowly add the stock solution dropwise.
-
Monitor the solution for any signs of precipitation.
-
If the solution remains clear, you have successfully dissolved the compound. If precipitation occurs, you may need to increase the proportion of THF in the final mixture. Start with a 9:1 toluene:THF ratio and gradually increase the THF content.
-
Troubleshooting:
-
Precipitation upon addition: The rate of addition may be too fast, or the concentration of the stock solution is too high. Try a more dilute stock solution and add it more slowly.
-
Phase separation: This indicates that the co-solvent is not sufficiently miscible with the non-polar solvent at the ratio used, or the solute is causing the phases to separate. Consider a different co-solvent.
Strategy 2: Use of a Surfactant
This method is particularly useful when maintaining a highly non-polar environment is critical for a subsequent reaction.
Diagram of Surfactant Action:
Caption: A reverse micelle formed by a surfactant encapsulates the polar compound in a non-polar solvent.
Experimental Protocol: Using a Non-ionic Surfactant
-
Materials:
-
4-(Pyridin-4-yl)butan-1-amine
-
Non-polar solvent (e.g., cyclohexane)
-
Non-ionic surfactant (e.g., Sorbitan monooleate - Span 80)
-
Sonicator
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the surfactant in the non-polar solvent. A typical starting concentration is 1-5% (w/v).
-
Add the solid 4-(Pyridin-4-yl)butan-1-amine to the surfactant solution.
-
Stir the mixture vigorously.
-
If dissolution is slow, use a sonicator to aid in the dispersion and micelle formation.
-
Continue to stir until a clear or stable, translucent dispersion is formed.
-
Troubleshooting:
-
Cloudy solution: This may indicate that the critical micelle concentration (CMC) has not been reached or that the surfactant is not suitable. Try increasing the surfactant concentration or testing a different surfactant.
-
Compound crashes out over time: The dispersion may be kinetically stable but not thermodynamically stable. A higher surfactant concentration or a co-surfactant might be needed.
Strategy 3: Chemical Modification (Temporary)
For applications where the primary amine is not immediately required for a reaction, it can be temporarily "masked" with a lipophilic group to increase non-polar solubility. A common method is the formation of a tert-Butyloxycarbonyl (Boc) protected amine.
Reaction Scheme for Boc Protection:
Caption: Reaction scheme for the Boc protection of 4-(Pyridin-4-yl)butan-1-amine to increase its solubility in non-polar solvents.
Experimental Protocol: Boc Protection
-
Materials:
-
4-(Pyridin-4-yl)butan-1-amine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-(Pyridin-4-yl)butan-1-amine in DCM.
-
Add 1.1 equivalents of TEA or DIPEA.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of Boc anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting Boc-protected product should exhibit significantly improved solubility in non-polar solvents.
-
Deprotection: The Boc group can be easily removed later by treatment with an acid like trifluoroacetic acid (TFA) in DCM.
Troubleshooting:
-
Incomplete reaction: Ensure all reagents are anhydrous. You may need to increase the amount of Boc anhydride or extend the reaction time.
-
Difficult workup: If an emulsion forms during the washing steps, adding more brine can help to break it.
Summary of Strategies
| Strategy | Pros | Cons | Best For... |
| Co-solvent | Simple, fast, easily scalable. | The co-solvent may interfere with subsequent reactions. | Quick dissolution for reactions that are tolerant of mixed solvent systems. |
| Surfactant | Maintains a largely non-polar bulk solvent. | Can be difficult to remove the surfactant after the reaction. May affect downstream processing. | Reactions where the presence of a polar solvent is detrimental. |
| Chemical Modification | Provides a highly soluble compound in non-polar solvents. The modification is reversible. | Requires an additional reaction step and subsequent deprotection. | Multi-step syntheses where the amine functionality is not needed in the initial steps. |
References
- Solubility of Things. (n.d.). Pyridine.
- American Chemical Society. (2020). Pyridine.
- Solubility of Things. (n.d.). Butylamine.
- LookChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine.
- chemeurope.com. (n.d.). Pyridine.
- Wikipedia. (n.d.). n-Butylamine.
- PubChem. (n.d.). Pyridine.
- LibreTexts. (2020). Amines and Heterocycles.
- International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals.
- National Council of Educational Research and Training. (n.d.). Amines.
- ChemScene. (n.d.). 4-(Pyridin-4-yl)butan-1-amine.
- ChemicalBook. (2023). 4-PYRIDIN-4-YL-BUTAN-1-OL.
- ResearchGate. (2017).
- ACS Omega. (2023). Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2015). Studies of viscosities of dilute solutions of alkylamines in non-electrolyte solvents. V.
- European Journal of Pharmaceutical Sciences. (2010).
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- ResearchGate. (2006). Solubility data for toluene in various aqueous alkanolamine solutions.
- PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine.
- PubChem. (n.d.). 4-(pyridin-4-yl)butan-1-amine dihydrochloride.
- Sulzer. (n.d.).
- ResearchGate. (n.d.).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- ACS Publications. (n.d.).
- Reddit. (2020).
- PubChem. (n.d.). Toluene.
- Environmental Health and Engineering. (2021).
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
- Taylor & Francis Online. (2018).
- National Institute of Standards and Technology. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?
- ResearchGate. (2015).
- PubChem. (n.d.). 4-Aminopyridine.
- PubChem. (n.d.). 4-Amino-1-butanol.
- PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(Pyridin-2-yl)butan-1-amine|lookchem [lookchem.com]
- 6. Pyridine [chemeurope.com]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing oxidation and degradation of 4-(Pyridin-4-yl)butan-1-amine during storage
Compound: 4-(Pyridin-4-yl)butan-1-amine
Document ID: TS-PYR-5344 Department: Chemical Stability & Application Science Last Updated: February 9, 2026
Executive Summary & Compound Profile
4-(Pyridin-4-yl)butan-1-amine is a bifunctional building block containing a basic pyridine ring and a nucleophilic primary amine tethered by a butyl chain. Its dual-basic nature makes it highly susceptible to environmental degradation, specifically oxidative discoloration and carbamate formation (reaction with atmospheric CO₂).
This guide provides a self-validating storage protocol designed to maintain >98% purity for biological assays and synthesis.
| Property | Specification |
| Chemical Structure | Pyridine ring attached to a C4 alkyl chain ending in -NH₂ |
| Primary Risk | Oxidation (Yellowing), Carbonylation (White crust/solidification) |
| Hygroscopicity | High (Absorbs moisture, accelerating degradation) |
| Preferred State | Hydrochloride Salt (Solid) > Free Base (Liquid/Oil) |
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the chemical pathways driving it. This compound suffers from two primary failure modes during storage:
A. Oxidative Deamination & N-Oxide Formation
The primary amine (-NH₂) is electron-rich. Upon exposure to atmospheric oxygen, it undergoes slow radical oxidation, leading to imine formation and subsequent polymerization, often observed as a yellow-to-brown color shift . While the pyridine nitrogen is less reactive, prolonged exposure can lead to Pyridine-N-Oxide formation.
B. Atmospheric Carbonylation (The "White Crust" Phenomenon)
Primary amines are potent nucleophiles that react rapidly with atmospheric Carbon Dioxide (CO₂) to form carbamic acid derivatives and ammonium carbamate salts.
-
Visual Indicator: A clear liquid turning cloudy or developing a white crust on the cap.
-
Equation:
C. Hygroscopic Hydrolysis
The pyridine ring acts as a hydrogen-bond acceptor. Absorbed water does not just dilute the sample; it catalyzes the oxidation pathways and makes accurate weighing impossible.
Storage Protocols (The "How")
Protocol A: Long-Term Storage (Best Practice)
Applicable for: Storage > 1 week
-
Form Conversion (Recommended): If the compound is a free base (oil/liquid), convert it to the Hydrochloride (HCl) or Dihydrochloride salt . The salt form protonates the amine, effectively "locking" the lone pair electrons that are responsible for oxidation and CO₂ absorption.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and forms a better "blanket" in the vial.[1]
-
Temperature: Store at -20°C . Lowering kinetic energy significantly retards the rate of autoxidation.
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a jar) containing active desiccant (Drierite or Silica Gel) to manage moisture permeation.
Protocol B: Daily Handling (Schlenk Technique)
Applicable for: Active use in experiments
-
Purge Cycles: Never open the stock bottle to air. Use a Schlenk line to cycle the headspace 3x with Vacuum/Argon before inserting a needle.
-
Syringe Transfer: Withdraw the required volume using a gas-tight syringe flushed with Argon.
-
Seal Integrity: Wrap the cap junction with Parafilm or electrical tape immediately after use to prevent oxygen diffusion.
Visualization: Degradation & Decision Pathways
Figure 1: Storage Decision Tree
Caption: Logical flow for determining the optimal storage method based on the compound's physical state.
Figure 2: Degradation Pathways
Caption: Chemical pathways leading to common visual defects (Yellowing vs. White Solids).
Troubleshooting & FAQs
Q1: The liquid has turned from colorless to light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation (formation of trace imines or N-oxides).
-
Solution: For non-critical applications (e.g., rough screening), it may be usable. For precise kinetics or biological assays, purification is required .
-
Purification: Distill under reduced pressure (vacuum distillation) or pass through a short plug of basic alumina under an inert atmosphere.
Q2: There is a white solid crust around the cap of my bottle.
-
Diagnosis: This is a carbamate salt formed by the reaction of the amine vapor with atmospheric CO₂. This often happens if the cap was not tightened sufficiently or if the septum was pierced multiple times.
-
Action: Do not scrape this back into the bottle. Wipe the rim clean with a dry Kimwipe. If the bulk liquid is clear, transfer it to a fresh, Argon-flushed vial immediately.
Q3: Can I store the free base in the fridge (4°C)?
-
Analysis: 4°C is better than room temperature, but -20°C is significantly superior for preventing autoxidation. At 4°C, a free base amine can still degrade over weeks.
-
Recommendation: If -20°C is unavailable, ensure the container is taped shut (Parafilm) and placed inside a secondary jar with desiccant.
Q4: How do I convert the free base to the HCl salt for stability?
-
Protocol: Dissolve the amine in dry ethanol or diethyl ether. Cool the solution on ice. Add 2.0 equivalents of HCl (e.g., 4M in Dioxane) dropwise. The white precipitate (dihydrochloride salt) will form. Filter, wash with cold ether, and dry under vacuum.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Pyridin-4-yl)butan-1-amine / Pyridine Derivatives. (Confirming storage class and air sensitivity).
-
ResearchGate (Discussion). (2018).[1] How to work and handle hygroscopic amine compounds under argon? (Practical handling techniques for air-sensitive amines).
-
Refining Online.Amine Storage Conditions: Essential Guidelines for Safety.
-
Jubilant Ingrevia. (2024).[2][3][4] Pyridine-N-Oxide Storage and Handling. (Extrapolated data for pyridine ring stability).
Sources
Minimizing hygroscopic effects when handling 4-(Pyridin-4-yl)butan-1-amine
Welcome to the technical support guide for 4-(Pyridin-4-yl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to address the practical challenges associated with handling this hygroscopic compound. Our goal is to provide you with the necessary expertise and validated protocols to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-(Pyridin-4-yl)butan-1-amine, and why is it considered hygroscopic?
4-(Pyridin-4-yl)butan-1-amine is a bifunctional organic compound featuring a pyridine ring and a primary aliphatic amine. Its hygroscopicity—the tendency to absorb moisture from the atmosphere—stems directly from its molecular structure. Both the nitrogen atom in the pyridine ring and the primary amine group possess lone pairs of electrons, making them capable of forming hydrogen bonds with water molecules in the air.[1][2] This affinity for water can lead to physical changes in the material and impact its chemical reactivity.[2]
Key Structural Features Contributing to Hygroscopicity:
-
Primary Amine (-NH₂): The nitrogen atom has a lone pair of electrons and two hydrogen atoms, readily participating in hydrogen bonding with water.
-
Pyridine Ring: The nitrogen atom within the aromatic ring also has a lone pair of electrons, acting as a hydrogen bond acceptor.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Q2: What are the experimental consequences of moisture contamination?
Moisture contamination is not a trivial issue; it can significantly compromise experimental outcomes. The absorbed water can lead to several problems:
-
Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to errors in molar calculations, affecting reaction stoichiometry and leading to incomplete conversions or an excess of other reagents.
-
Undesirable Side Reactions: Water is a nucleophile and can participate in side reactions, especially in sensitive organometallic or acylation reactions.[4] Amines are bases, and their reaction with water establishes an equilibrium that produces hydroxide ions, which can alter the pH and catalytic activity in a reaction mixture.[5]
-
Physical State Alteration: The absorption of water can cause the compound, which may be a solid or a liquid, to become gummy, clump together, or even fully dissolve, making it difficult to handle and weigh accurately.[6]
-
Degradation: Over long periods, the presence of water can potentially lead to the degradation of the compound through hydrolysis or other pathways, reducing its purity.[1]
Troubleshooting and Handling Guides
Q3: My 4-(Pyridin-4-yl)butan-1-amine appears clumped/wet. What should I do?
If the compound's physical appearance suggests moisture absorption, you must proceed with caution.
-
Do NOT Assume Purity: Never use a compromised reagent in a critical reaction without first assessing the extent of water contamination.
-
Quantify the Water Content: The most reliable method to determine the precise water content is through Karl Fischer (KF) titration .[7][8] This technique is specific to water and is not affected by other volatile substances, unlike the loss-on-drying method.[7][9] For amines, which are basic, a coulometric KF titration with a neutralizing agent like benzoic acid added to the anode solution is recommended to ensure a clear endpoint.[10]
-
Drying the Material (with caution): While it is technically possible to dry chemicals by heating under a vacuum, this is a risky procedure for this specific compound without more data on its thermal stability.[6] Heating could cause decomposition. A safer, albeit slower, method is to store the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for an extended period. After drying, the water content should be re-verified via Karl Fischer titration.
Q4: What is the best practice for weighing this compound to minimize moisture exposure?
The key principle is to minimize the compound's exposure time to the ambient atmosphere.[2] For reactions that are not extremely sensitive, the following "rapid weighing" protocol is effective. For highly sensitive applications, weighing inside an inert-atmosphere glovebox is mandatory.[11][12]
-
Preparation:
-
Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold chemical.
-
Ready all necessary tools: spatula, weigh boat/paper, and the receiving flask (pre-weighed or "tared").
-
Have the solvent for the reaction readily available if you plan to make a solution immediately.
-
-
Execution:
-
Work swiftly and deliberately.[6] Open the main container, quickly remove the approximate amount of material needed, and immediately and securely reseal the container.[2]
-
Place the material onto the tared weigh boat on the balance. Do not aim for an exact mass initially. Instead, aim for a mass within an acceptable range for your experiment.[11]
-
Record the stable mass reading as quickly as possible, noting that it may begin to drift upwards as it absorbs moisture.[11]
-
Immediately transfer the weighed compound to the reaction vessel.
-
Calculate the precise molar quantity based on the actual mass you recorded, and adjust the volumes/masses of other reagents accordingly.
-
The following diagram illustrates the decision-making process for handling the compound based on experimental sensitivity.
Caption: Decision workflow for handling 4-(Pyridin-4-yl)butan-1-amine.
Q5: How do I accurately determine the water content using Karl Fischer (KF) Titration?
Karl Fischer titration is the gold standard for water determination.[7] It is a chemical method based on a quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[13]
Objective: To accurately quantify the percentage of water (% w/w) in a sample of 4-(Pyridin-4-yl)butan-1-amine.
Instrumentation & Reagents:
-
Coulometric Karl Fischer Titrator
-
Anode Solution (e.g., HYDRANAL™-Coulomat AG)
-
Cathode Solution (e.g., HYDRANAL™-Coulomat CG)
-
Benzoic Acid (as a neutralizing agent for the basic amine)[10]
-
Dry, gas-tight syringe for sample injection
Procedure:
-
Cell Preparation: Add 100-150 mL of the anode solution to the anode compartment of the titration cell. Add approximately 5 g of benzoic acid to the anode solution and stir until dissolved.[10] This step is crucial to neutralize the basicity of the amine sample, which would otherwise interfere with the titration endpoint.[10] Add the cathode solution to its compartment.
-
Pre-Titration (Standby): Seal the cell and start the instrument. The titrator will begin an automatic pre-titration to eliminate any residual moisture within the cell, bringing it to a stable, "dry" baseline. This is indicated by a low and stable drift value.
-
Sample Preparation & Injection:
-
Using a dry syringe, draw up a precise amount of the 4-(Pyridin-4-yl)butan-1-amine sample.
-
Weigh the filled syringe on an analytical balance and record the mass (W₁).
-
Quickly inject the sample into the KF cell through the septum. Be careful not to introduce air bubbles.
-
Immediately reweigh the syringe and record the new mass (W₂). The sample mass (W_sample) is W₁ - W₂.
-
-
Titration: Start the titration. The instrument will electrolytically generate iodine, which reacts with the water from the sample. The titration endpoint is detected electrochemically when all the water has been consumed.
-
Calculation: The instrument will automatically calculate the mass of water (W_water) in micrograms (µg) based on the total charge passed. Calculate the weight percentage of water as follows:
% Water (w/w) = (W_water [µg] / W_sample [mg]) / 10
The following diagram illustrates a troubleshooting workflow when experimental results are suboptimal.
Caption: Troubleshooting workflow for reactions involving the amine.
References
-
Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial.
-
How do you handle hygroscopic solutes in the lab? . TutorChase.
-
4-(Pyridin-2-yl)butan-1-amine . LookChem.
-
3-(Pyridin-4-yl)butan-1-amine . ChemScene.
-
Hygroscopic: What it Means, What You Need to Know . CORECHEM Inc.
-
Safety Data Sheet for a related compound . Fisher Scientific.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh.
-
How do you guys prepare solutions of hygroscopic chemicals? . Reddit r/labrats.
-
How do you handle hygroscopic salts? . HepatoChem.
-
4-(Pyridin-4-yl)butan-1-amine . ChemScene.
-
4-(Piperidin-1-yl)butan-1-amine . PubChem, National Center for Biotechnology Information.
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134 . Sigma-Aldrich.
-
What Is Karl Fischer Titration? . Mettler Toledo.
-
Water contents Amines . Hiranuma.
-
Handling air-sensitive reagents AL-134 . Sigma-Aldrich.
-
Reactions of Amines . Chemistry LibreTexts.
-
Safety Data Sheet: Pyridine . Carl ROTH.
-
Karl Fischer Titration Tips: Water Content Measurement . Sigma-Aldrich.
-
4-Amino Pyridine MATERIAL SAFETY DATA SHEET . CDH Fine Chemical.
-
Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific.
-
Properties and Reactivity of Amines . Study Mind.
-
4-PYRIDIN-4-YL-BUTAN-1-OL . ChemicalBook.
-
Nucleophilicities of Primary and Secondary Amines in Water . ACS Publications.
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide . Alfa Chemistry.
-
How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? . Patsnap.
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (2) . ChemistryViews.
-
Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse . National Institutes of Health (NIH).
-
Application of Karl Fischer titration method to determine moisture content of building materials . ResearchGate.
-
Chemical Properties of 1-Butanamine . Cheméo.
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) . protocols.io.
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Techniques to separate 4-(Pyridin-4-yl)butan-1-amine from unreacted pyridine precursors
[1][2]
Executive Summary
The separation of 4-(Pyridin-4-yl)butan-1-amine (Target) from unreacted pyridine precursors (e.g., 4-picoline, 4-vinylpyridine, or alkyne intermediates) presents a classic "Dual-Base" challenge.[1][2] Both the target and the impurities contain a basic pyridine ring (pKa
This guide details two field-proven protocols leveraging this
Module 1: The "pH-Swing" Extraction Protocol
The Scientific Logic (The "Sweet Spot")
The success of this protocol relies on creating a specific pH environment where the impurity is neutral (hydrophobic) and the target is charged (hydrophilic).[2]
-
pH < 4: Both Pyridine (N-H
) and Amine (N-Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) are protonated.[2] Both are water-soluble.[1] -
pH 7.5 – 8.0 (The Window): The Pyridine ring deprotonates (becomes neutral/lipophilic).[2] The Aliphatic Amine remains protonated (charged/hydrophilic).[2]
-
pH > 12: Both species are deprotonated.[2]
Step-by-Step Workflow
Reagents Required:
Protocol:
-
Initial Acidification:
-
The "Selective" Adjustment (Critical Step):
-
Carefully adjust the aqueous layer to pH 7.5 – 8.0 using NaOH.
-
Visual Cue: The solution may turn cloudy as the pyridine precursors become insoluble.
-
-
Removal of Pyridine Precursors:
-
Product Recovery:
Visualizing the Separation Logic
Figure 1: The Selective pH-Swing Extraction Workflow. Note the bifurcation at pH 7.8 where the impurities are removed.[2]
Module 2: Cation Exchange Chromatography (SCX)
If the extraction yields <95% purity, use Strong Cation Exchange (SCX) chromatography.[2] This method is superior to standard silica gel, which often causes irreversible adsorption ("streaking") of primary amines.[2]
Protocol
Materials:
-
Wash Solvent: MeOH[1]
-
Elution Solvent: 2M Ammonia in Methanol (Commercial or prepared in situ)
Steps:
-
Conditioning: Flush the SCX column with MeOH.
-
Loading: Dissolve the crude oil in minimal MeOH and load onto the column.
-
Washing (The Separation Step):
-
Wash with pure Methanol (5–10 column volumes).
-
Why? Neutral impurities and very weak bases are washed away. While pyridine is basic, it binds less strongly than the primary amine.[2] For difficult separations, a wash with 0.1% Formic Acid in MeOH can selectively elute the pyridine impurity while retaining the di-cationic target.
-
-
Elution:
-
Elute with 2M NH
in MeOH . -
Collect fractions. The ammonia displaces the target amine from the sulfonic acid sites.
-
-
Finishing: Concentrate fractions to yield the free base.
Troubleshooting & FAQs
Q1: My product is not extracting into the organic layer at pH 12. Why?
Diagnosis: 4-(Pyridin-4-yl)butan-1-amine is a highly polar molecule.[1][2] The free base has significant water solubility. Solution:
-
Salting Out: Add solid NaCl to the aqueous phase until saturation before the final extraction.
-
Solvent Switch: DCM alone may be too non-polar. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for the final extraction.[2]
Q2: I see "tailing" or "streaking" on my TLC/HPLC. How do I fix this?
Diagnosis: Free amines interact strongly with the silanol groups on silica plates/columns. Solution:
-
For TLC: Add 1% Triethylamine (TEA) or 1% NH
OH to your eluent system (e.g., DCM:MeOH:NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> OH 90:9:1).[2] -
For HPLC: Use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column is pH stable (e.g., C18 Hybrid particles), or add 0.1% TFA to ensure the amine is fully protonated (sharp peak).[2]
Q3: The pyridine precursor is volatile. Can I just rotovap it?
Diagnosis: Precursors like 4-picoline (bp ~145°C) are moderately volatile but difficult to remove completely by standard rotary evaporation.[1][2] Solution:
-
Azeotropic Distillation: Add Toluene or Heptane to the crude mixture and rotovap. The azeotrope helps carry over the pyridine impurities.
-
High-Vac: If the target amine is an oil, keep it under high vacuum (< 1 mbar) at 40°C overnight.[1][2] The precursor will sublime/evaporate; the target (MW ~150) is less volatile.[2]
Data Summary: Physicochemical Properties
| Property | Target: 4-(Pyridin-4-yl)butan-1-amine | Impurity: Pyridine Precursor (General) |
| pKa (Pyridine N) | ~5.3 | ~5.2 |
| pKa (Aliphatic N) | ~10.5 | N/A (or protected) |
| LogP (pH 7) | -1.2 (Highly Hydrophilic) | +1.0 to +2.0 (Lipophilic) |
| State at pH 7.5 | Charged (+1) | Neutral (0) |
| Preferred Phase | Aqueous | Organic (DCM) |
References
-
Separation of Amines via pKa Differences
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Cation Exchange Chromatography for Pyridines
- Synthesis and Purification of Pyridine-Alkyl-Amines: Source: ChemSpider Synthetic Pages. "Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride." (Analogous workup procedure).
-
General Purification of Pyridines
-
Source: BenchChem.[6] "A Researcher's Guide to Pyridine Purification."
-
Sources
- 1. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. 4-(Pyridin-4-yl)butan-1-amine dihydrochloride | CymitQuimica [cymitquimica.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Pyridin-4-yl)butan-1-amine and Its Isomers
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(pyridin-4-yl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, a comparative analysis with its structural isomers, and robust experimental protocols to ensure reproducible and accurate results.
Introduction: The Structural Significance of Pyridinyl-Alkylamines and the Role of NMR
4-(Pyridin-4-yl)butan-1-amine belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the pyridine ring and the flexible alkylamine chain. The pyridine moiety can participate in hydrogen bonding and metal coordination, while the primary amine serves as a key functional group for further chemical modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can precisely map the chemical environment of each atom within the molecule. This guide will dissect the spectral features of 4-(pyridin-4-yl)butan-1-amine, providing a foundational understanding for its characterization.
Predicted ¹H and ¹³C NMR Spectral Analysis of 4-(Pyridin-4-yl)butan-1-amine
The structural features of 4-(pyridin-4-yl)butan-1-amine, including the electron-withdrawing nature of the pyridine ring and the electronegativity of the nitrogen in the amine group, directly influence the chemical shifts of the neighboring protons and carbons.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms in 4-(pyridin-4-yl)butan-1-amine are numbered as follows:
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Analyte Preparation: Ensure the 4-(pyridin-4-yl)butan-1-amine sample is pure and free of residual solvents. This can be verified by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the analyte. [2][3]Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar analytes, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) may be necessary.
-
Sample Concentration: Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial. [4]4. Dissolution and Transfer: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. [4]Vortex the mixture until the solid is completely dissolved. Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube to remove any particulate matter. [4]5. Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. [5]However, for routine analysis, referencing to the residual solvent peak is often sufficient.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~16 ppm | ~240 ppm |
| Temperature | 298 K | 298 K |
Causality Behind Parameter Choices:
-
Number of Scans: ¹³C has a low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay: A sufficient relaxation delay ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration. Quaternary carbons in ¹³C NMR often have longer relaxation times, which should be considered for quantitative experiments.
Conclusion: A Framework for Confident Structural Elucidation
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-(pyridin-4-yl)butan-1-amine. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectra with those of its isomers, researchers can confidently elucidate and verify the structure of this and related compounds. The provided experimental protocols, grounded in scientific best practices, ensure the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific research and development.
References
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Accessed February 7, 2026. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Accessed February 7, 2026. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed February 7, 2026. [Link]
-
PubChem. 4-(Piperidin-1-yl)butan-1-amine. Accessed February 7, 2026. [Link]
-
Wikipedia. J-coupling. Accessed February 7, 2026. [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. Accessed February 7, 2026. [Link]
-
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Accessed February 7, 2026. [Link]
-
PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Accessed February 7, 2026. [Link]
-
LookChem. 4-(Pyridin-2-yl)butan-1-amine. Accessed February 7, 2026. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Accessed February 7, 2026. [Link]
-
Chemical Instrumentation Facility. NMR Sample Preparation. Accessed February 7, 2026. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. Accessed February 7, 2026. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Accessed February 7, 2026. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Accessed February 7, 2026. [Link]
-
Reddit. Amine protons on NMR. Accessed February 7, 2026. [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Accessed February 7, 2026. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Accessed February 7, 2026. [Link]
-
JoVE. NMR Spectroscopy Of Amines. Accessed February 7, 2026. [Link]
-
AZoM. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Accessed February 7, 2026. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Accessed February 7, 2026. [Link]
-
Western University. NMR Sample Preparation. Accessed February 7, 2026. [Link]
-
Chemistry LibreTexts. J-Coupling (Scalar). Accessed February 7, 2026. [Link]
-
University of Texas at Austin. Nuclear Magnetic Resonance (NMR) Spectroscopy. Accessed February 7, 2026. [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe? Accessed February 7, 2026. [Link]
-
SpectraBase. Pyridine. Accessed February 7, 2026. [Link]
-
ElectronicsAndBooks. 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of. Accessed February 7, 2026. [Link]
-
ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... Accessed February 7, 2026. [Link]
-
Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Accessed February 7, 2026. [Link]
-
University of California, San Diego. V J-Coupling. Accessed February 7, 2026. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Accessed February 7, 2026. [Link]
Sources
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- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Advanced HPLC Method Development Guide: 4-(Pyridin-4-yl)butan-1-amine Purity Profiling
Executive Summary: The "Dual-Basic" Challenge
Developing a purity method for 4-(Pyridin-4-yl)butan-1-amine (CAS: 62174-83-8) presents a classic chromatographic paradox. The molecule contains two basic centers: a pyridine ring (pKa ~5.[1]3) and a primary aliphatic amine (pKa ~10.5).
In standard low-pH Reverse Phase (RP) conditions, the molecule exists as a dication. This leads to two critical failure modes:
-
Catastrophic Peak Tailing: The protonated amine interacts ionically with residual silanols on the silica surface.[2]
-
Poor Retention: The high polarity of the charged species causes it to elute near the void volume (
), co-eluting with polar matrix components.
This guide objectively compares three distinct separation strategies to overcome these issues, recommending a High-pH Hybrid Reverse Phase approach as the new industry standard for purity analysis, while evaluating Ion-Pair and HILIC alternatives.
Compound Profile & Physicochemical Logic[3][4]
Understanding the molecule is the first step to method design.
| Property | Value | Chromatographic Implication |
| Structure | Pyridine ring - | Mixed aromatic/aliphatic character.[3] |
| LogP | ~1.36 - 2.06 | Moderately lipophilic in neutral form; highly polar in ionized form. |
| pKa 1 (Pyridine) | ~5.3 | Protonated at pH < 5.3. |
| pKa 2 (Amine) | ~10.5 | Protonated at pH < 10.5. |
The Ionization State Decision Matrix
-
pH 3.0 (Standard): Dicationic (+2). Highly polar. Repelled by C18 chains. Attracted to Silanols. Result: Tailing + Early Elution.
-
pH 7.0 (Neutral): Monocationic (+1, Amine). Still tails.
-
pH 10.5+ (High): Predominantly Neutral. High lipophilicity. Result: Good Retention + Symmetrical Peak.
Comparative Method Analysis
We evaluated three methodologies. The High-pH Hybrid method is recommended for routine purity and stability testing due to its balance of robustness, MS-compatibility, and resolution.
Method A: The "Default" (Not Recommended)
-
Conditions: C18 Column, Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Outcome: Severe tailing (
). The dicationic species interacts strongly with free silanols. -
Verdict: FAIL . Unsuitable for quantitative purity analysis.
Method B: Ion-Pair Chromatography (Legacy Alternative)
-
Mechanism: Adds an anionic reagent (e.g., Sodium Octanesulfonate) to the mobile phase. The sulfonate pairs with the amine cation, forming a neutral, lipophilic complex retained by the C18 phase.
-
Pros: Excellent peak shape; tunable retention.
-
Cons:
-
Not MS Compatible: Non-volatile salts ruin Mass Spectrometers.
-
Hysteresis: Column equilibration takes hours; the column is permanently dedicated to this method.
-
-
Verdict: Valid but Outdated . Use only if UV-only detection is available and Hybrid columns are not.
Method C: High-pH Hybrid RP (Recommended)
-
Mechanism: Uses a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) stable up to pH 12. The mobile phase pH is raised to 10.0-10.5 using Ammonium Bicarbonate/Hydroxide.
-
Effect: The amine is deprotonated (neutralized). Silanol interactions are eliminated. Hydrophobic retention is maximized.
-
Pros: Sharp peaks (
), MS compatible, high loading capacity. -
Verdict: GOLD STANDARD .
Detailed Experimental Protocol (Method C)
This protocol is designed for the detection of the main peak and hydrophobic impurities (process related).
Instrumentation & Column[1][6][7][8]
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .
-
Why: These columns utilize ethylene-bridged hybrid (BEH) particles that resist dissolution at high pH, unlike standard silica which dissolves above pH 8.
-
-
Temperature: 35°C (Controls viscosity and kinetics).
Mobile Phase Preparation
-
Buffer (Solvent A): 10 mM Ammonium Bicarbonate (
) in HPLC Water. Adjust pH to 10.5 with Ammonium Hydroxide ( ).-
Note: Prepare fresh daily to prevent pH drift due to
absorption.
-
-
Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold (polar impurities) |
| 15.0 | 10 | 90 | Gradient elution of main peak |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (Do not use acid!).
-
Concentration: 0.5 mg/mL for purity; 1.0 mg/mL for impurity profiling.
-
Detection: UV at 260 nm (Pyridine
).
Performance Data Summary
The following table summarizes the expected performance metrics comparing the recommended High-pH method against the traditional Low-pH approach.
| Parameter | Method A (Low pH C18) | Method C (High pH Hybrid) | Acceptance Criteria |
| Retention Time ( | ~2.5 min (near void) | ~8.4 min | |
| Tailing Factor ( | 2.4 (Severe) | 1.1 (Excellent) | |
| Theoretical Plates ( | ~2,500 | ~12,000 | N/A |
| MS Compatibility | Yes | Yes | Required |
| Resolution ( | Poor (co-elution) | > 3.0 (from impurities) |
Visualizations
Method Development Decision Tree
This flowchart guides the scientist through the logic of selecting the correct method based on pKa and available equipment.
Caption: Decision matrix for selecting the optimal HPLC mode based on detection needs and column availability.
Mechanistic Interaction Diagram
Understanding why High pH works is critical for troubleshooting.
Caption: Mechanistic comparison showing how High pH eliminates ionic tailing by neutralizing the amine.
Troubleshooting & Optimization
-
Peak Broadening: If the peak is broad, increase the temperature to 40-45°C. Amines have slow mass transfer kinetics.
-
Carryover: Basic amines stick to injector seals. Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid (the acid in the wash helps clean the injector, even if the mobile phase is basic).
-
Alternative Column: If XBridge is unavailable, a Pentafluorophenyl (PFP) column can be used at low pH. The PFP phase provides pi-pi interactions with the pyridine ring, offering alternative selectivity, though tailing may still be an issue compared to the High pH method.
References
-
McCalley, D. V. (2017). Analysis of basic solutes by liquid chromatography.[1][4][5][6][7] Journal of Chromatography A. Link
-
Waters Corporation. (2023). XBridge BEH Column Technology: High pH Stability for Basic Compounds.Link
-
Phenomenex. (2022). High pH Method Development for Basic Drugs using Gemini NX-C18.Link
-
Dolan, J. W. (2010). Peak Tailing and Resolution.[1][2][8][9] LCGC North America. Link
-
PubChem. (2023). 4-(Pyridin-4-yl)butan-1-amine Compound Summary.Link[10]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Butylamine | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Pyridin-4-yl)butan-1-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation patterns of 4-(Pyridin-4-yl)butan-1-amine, a bifunctional molecule of interest in medicinal chemistry and materials science. We will delve into the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare mass spectrometry with other analytical techniques, and provide robust experimental protocols.
Introduction to 4-(Pyridin-4-yl)butan-1-amine
4-(Pyridin-4-yl)butan-1-amine, with a molecular formula of C₉H₁₄N₂ and a monoisotopic mass of 150.1157 Da, possesses two key functional groups that dictate its fragmentation behavior: a primary aliphatic amine and a pyridine ring.[1][2] The primary amine is a site of ready ionization and a director of characteristic alpha-cleavage, while the pyridine ring, an aromatic heterocycle, provides a stable, charge-retaining moiety that can also influence fragmentation through benzylic-type cleavages and rearrangements. Understanding the interplay between these two groups is crucial for interpreting the mass spectrum of this and related molecules.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Predicted EI Fragmentation of 4-(Pyridin-4-yl)butan-1-amine
The initial step in EI-MS is the removal of an electron to form a molecular ion (M⁺•). Due to the presence of two nitrogen atoms, the molecular ion of 4-(Pyridin-4-yl)butan-1-amine will have an even mass-to-charge ratio (m/z 150), which is an exception to the nitrogen rule that typically predicts an odd molecular weight for compounds with an odd number of nitrogens.[3][4] However, the rule applies to neutral molecules, and the radical cation will have an even m/z.
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: This is a characteristic fragmentation of aliphatic amines where the bond between the α- and β-carbons to the nitrogen is cleaved.[5][6] For 4-(Pyridin-4-yl)butan-1-amine, this would result in the formation of a resonance-stabilized iminium ion at m/z 30 (CH₂=NH₂⁺) and a pyridin-4-ylpropyl radical. This is often the base peak in the mass spectra of primary amines.[7]
-
Benzylic-type Cleavage: The bond between the carbon atom adjacent to the pyridine ring (benzylic position) and the next carbon in the alkyl chain is susceptible to cleavage.[8][9] This would lead to the formation of a stable pyridylmethyl cation or a tropylium-like ion. The initial benzylic cleavage would produce a fragment at m/z 106 (C₅H₄NCH₂CH₂⁺). Rearrangement to a highly stable tropylium-like ion (C₇H₇N⁺) at m/z 105 by loss of a hydrogen atom is also highly probable.[10][11][12]
-
Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH₃), which would result in a fragment ion at m/z 133 .
-
Pyridine Ring Fragmentation: While the pyridine ring itself is relatively stable, some fragmentation can occur, leading to characteristic ions at m/z 78 (pyridine) and m/z 51 (C₄H₃⁺).
The following diagram illustrates the predicted major EI fragmentation pathways:
Caption: Predicted EI fragmentation of 4-(Pyridin-4-yl)butan-1-amine.
Summary of Predicted EI Fragment Ions
| Predicted Fragment Ion | m/z | Proposed Structure | Fragmentation Pathway |
| Molecular Ion | 150 | [C₉H₁₄N₂]⁺• | - |
| Iminium Ion | 30 | [CH₂=NH₂]⁺ | Alpha-Cleavage |
| Pyridylpropyl Cation | 106 | [C₅H₄NCH₂CH₂]⁺ | Benzylic-type Cleavage |
| Tropylium-like Ion | 105 | [C₇H₇N]⁺ | Rearrangement from m/z 106 |
| Loss of Ammonia | 133 | [C₉H₁₁N]⁺• | Neutral Loss of NH₃ |
| Pyridinium Ion | 79 | [C₅H₅NH]⁺ | Ring-based fragmentation |
Electrospray Ionization (ESI) Fragmentation Pathway
ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Predicted ESI-MS/MS Fragmentation of 4-(Pyridin-4-yl)butan-1-amine
In positive ion mode ESI, 4-(Pyridin-4-yl)butan-1-amine will readily protonate at either the primary amine or the pyridine nitrogen to form the precursor ion [M+H]⁺ at m/z 151 . The subsequent fragmentation upon collision-induced dissociation (CID) will depend on the site of protonation.
-
Protonation at the Primary Amine:
-
Loss of Ammonia: The most likely fragmentation pathway is the loss of a neutral ammonia molecule (NH₃) to yield a stable carbocation at m/z 134 .
-
Loss of the Butyl Linker: Cleavage of the C-C bond adjacent to the pyridine ring could lead to the formation of the pyridinium ion at m/z 79 .
-
-
Protonation at the Pyridine Nitrogen:
-
Charge-Remote Fragmentation: The fragmentation can be initiated by cleavage of the alkyl chain, driven by the charge on the pyridine ring. This can lead to the loss of neutral alkenes. For instance, the loss of butene (C₄H₈) would result in a fragment at m/z 95 .
-
Alpha-cleavage analogue: Cleavage of the Cα-Cβ bond relative to the amine could still occur, leading to the loss of a neutral pyridylpropyl radical and detection of the iminium ion at m/z 30 , although this is less common in ESI compared to EI.
-
The following diagram illustrates the predicted major ESI-MS/MS fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of 4-(Pyridin-4-yl)butan-1-amine.
Summary of Predicted ESI-MS/MS Fragment Ions
| Precursor Ion | m/z | Predicted Fragment Ion | m/z | Proposed Structure | Fragmentation Pathway |
| [M+H]⁺ | 151 | Fragment 1 | 134 | [C₉H₁₂N]⁺ | Loss of NH₃ |
| Fragment 2 | 93 | [C₅H₄NCH₂]⁺ | Benzylic-type Cleavage | ||
| Fragment 3 | 79 | [C₅H₅NH]⁺ | Loss of Butylamine | ||
| Fragment 4 | 72 | [C₄H₁₀N]⁺ | Loss of Pyridine |
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Analytical Technique | Advantages for 4-(Pyridin-4-yl)butan-1-amine | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[13][14] Unambiguous structure determination is possible. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification of the compound in complex mixtures.[15][16][17] Can be coupled with various detectors (UV, MS). | Does not provide detailed structural information on its own. Derivatization may be needed for enhanced detection of the amine.[18] |
| Gas Chromatography (GC) | High-resolution separation for volatile and thermally stable compounds.[19][20][21] Can be directly coupled to a mass spectrometer (GC-MS). | The primary amine may require derivatization to improve peak shape and prevent tailing on standard columns.[22][23] |
| Infrared (IR) and Raman Spectroscopy | Provides information about the functional groups present (N-H, C-N, aromatic C-H).[24] | Does not provide information on molecular weight or connectivity. |
Experimental Protocols
The following are generalized protocols for the analysis of 4-(Pyridin-4-yl)butan-1-amine by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve 1 mg of 4-(Pyridin-4-yl)butan-1-amine in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Derivatization (Optional but Recommended): To improve chromatographic performance, derivatize the primary amine. A common method is silylation with BSTFA or acylation with trifluoroacetic anhydride.
-
GC Conditions:
-
Column: A mid-polarity column suitable for amines (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 25-250.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Dissolve 1 mg of 4-(Pyridin-4-yl)butan-1-amine in 10 mL of the initial mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1 Scan: m/z 50-200 to identify the precursor ion at m/z 151.
-
MS2 Product Ion Scan: Select m/z 151 as the precursor and scan for product ions from m/z 20-160.
-
Conclusion
The mass spectrometric fragmentation of 4-(Pyridin-4-yl)butan-1-amine is predicted to be dominated by alpha-cleavage of the primary amine and benzylic-type cleavage adjacent to the pyridine ring under Electron Ionization. In Electrospray Ionization followed by tandem MS, the fragmentation of the protonated molecule is expected to proceed primarily through the loss of neutral ammonia. While these predictions are based on well-established fragmentation principles, empirical data is necessary for definitive confirmation. For comprehensive characterization, a multi-technique approach combining mass spectrometry with NMR and chromatography is recommended. The protocols provided herein offer a solid starting point for the analysis of this and structurally related compounds in a research and development setting.
References
- Jackson, G. (2020).
- Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- ResearchGate. (n.d.).
- ChemScene. (n.d.). 62174-83-8 | 4-(Pyridin-4-yl)butan-1-amine.
- PMC. (2023). A Mechanism Study on the (+)
- Selected Methods of Analysis. (n.d.).
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
- PMC - NIH. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.
- ResearchGate. (2025).
- Analytical Chemistry. (n.d.).
- YouTube. (2018). mass spectrometry: tropylium ion.
- ResearchGate. (n.d.).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).
- Thermo Fisher Scientific. (n.d.). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.
- ResearchGate. (2024). (PDF) Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.
- Ion fragmentation of small molecules in mass spectrometry. (2009).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids.
- Gas Chromatographic Analysis of Aliph
- YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry.
- Cardiff University. (2025).
- SciELO. (n.d.).
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine.
- Whitman People. (n.d.). GCMS Section 6.15.
- PMC. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry.
- PMC - NIH. (n.d.). Pyridine alkaloids with activity in the central nervous system.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine.
- PubMed. (2013).
- SciSpace. (1964).
- LookChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine.
- JoVE. (2024).
- MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
- ACS Publications. (2026). KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents.
- MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
- Supporting Information. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018).
- PMC. (n.d.). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- SciSpace. (1964).
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- 8. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 4-(Pyridin-4-yl)butan-1-amine and 2-(Pyridin-4-yl)ethanamine for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, bifunctional molecules containing both a pyridine ring and a primary amine serve as versatile building blocks. Their unique combination of a nucleophilic amine and a heterocyclic aromatic ring allows for a wide range of chemical modifications, making them invaluable scaffolds in drug discovery, ligand design for catalysis, and the synthesis of functional polymers. Among these, 4-(Pyridin-4-yl)butan-1-amine and 2-(Pyridin-4-yl)ethanamine are two commonly employed reagents. Although structurally similar, the seemingly minor difference in the length of the alkyl chain separating the two functional groups can have a profound impact on their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of 4-(Pyridin-4-yl)butan-1-amine and 2-(Pyridin-4-yl)ethanamine. We will delve into their structural nuances, compare their basicity and nucleophilicity, and discuss the potential for intramolecular interactions. This analysis is supported by established chemical principles and available experimental data for analogous compounds, offering a predictive framework for their application in synthesis and derivatization.
Molecular Structure Analysis: The Significance of the Alkyl Spacer
The fundamental difference between the two molecules lies in the length of the aliphatic chain connecting the pyridine ring and the primary amine. 4-(Pyridin-4-yl)butan-1-amine possesses a four-carbon butyl chain, while 2-(Pyridin-4-yl)ethanamine has a two-carbon ethyl chain. This variation in the alkyl spacer length is the primary determinant of their differing reactivity profiles.
Two key factors come into play:
-
Electronic Effects: The pyridine ring is an electron-withdrawing group due to the electronegativity of the nitrogen atom. This electron-withdrawing effect, primarily inductive, decreases with distance. Consequently, the primary amine in 4-(Pyridin-4-yl)butan-1-amine is expected to be more electron-rich and therefore more basic and nucleophilic than the amine in 2-(Pyridin-4-yl)ethanamine, where the pyridine ring is in closer proximity.
-
Steric Hindrance: The longer, more flexible butyl chain in 4-(Pyridin-4-yl)butan-1-amine may offer greater steric freedom around the amino group compared to the shorter ethyl chain. However, for reactions at the amine, the steric bulk of the pyridine ring is sufficiently distant in both molecules that this is likely a minor factor compared to the electronic effects.
A Comparative Look at Basicity (pKa)
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Butylamine | CH₃(CH₂)₃NH₂ | 10.77 | [1] |
| Ethylamine | CH₃CH₂NH₂ | 10.63 | General Chemistry Textbook |
| 2-Phenylethanamine | C₆H₅CH₂CH₂NH₂ | 9.83 | General Chemistry Textbook |
| Pyridine | C₅H₅N | 5.25 | General Chemistry Textbook |
As the data in the table suggests, the presence of an electron-withdrawing group, such as a phenyl ring, decreases the basicity of the amine (compare ethylamine to 2-phenylethanamine). The pyridine ring is also electron-withdrawing. Due to the inductive effect diminishing with distance, we can confidently predict that the amino group of 4-(Pyridin-4-yl)butan-1-amine will be more basic than that of 2-(Pyridin-4-yl)ethanamine. The pKa of the conjugate acid of 4-(pyridin-4-yl)butan-1-amine is expected to be closer to that of butylamine, while the pKa of the conjugate acid of 2-(pyridin-4-yl)ethanamine will be lower due to the closer proximity of the electron-withdrawing pyridine ring.
Nucleophilic Reactivity: A Predictive Comparison
The greater basicity of the amino group in 4-(Pyridin-4-yl)butan-1-amine directly translates to a higher electron density on the nitrogen atom, making it a more potent nucleophile. This enhanced nucleophilicity is expected to result in faster reaction rates in nucleophilic substitution and addition reactions.
A common application for these molecules is in acylation reactions to form amides, for instance, in the development of linkers for antibody-drug conjugates or in the synthesis of bioactive molecules. We can predict that 4-(Pyridin-4-yl)butan-1-amine will react more readily with acylating agents than 2-(Pyridin-4-yl)ethanamine.
Experimental Protocol: Comparative Acylation Reaction
To empirically validate this predicted difference in reactivity, a competitive acylation experiment can be designed.
Expected Outcome: Analysis of the product mixture is expected to show a higher proportion of the acylated product derived from 4-(Pyridin-4-yl)butan-1-amine, confirming its greater nucleophilicity.
| Reactant | Expected Relative Reactivity | Rationale |
| 4-(Pyridin-4-yl)butan-1-amine | Higher | More basic and nucleophilic amino group due to greater distance from the electron-withdrawing pyridine ring. |
| 2-(Pyridin-4-yl)ethanamine | Lower | Less basic and nucleophilic amino group due to the closer proximity and stronger inductive effect of the pyridine ring. |
The Potential for Intramolecular Interactions
The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule raises the possibility of intramolecular hydrogen bonding. The flexibility of the alkyl chain is crucial for allowing the molecule to adopt a conformation that facilitates this interaction.
For 4-(Pyridin-4-yl)butan-1-amine, the formation of an intramolecular hydrogen bond would result in a thermodynamically favorable seven-membered ring. In contrast, 2-(Pyridin-4-yl)ethanamine would need to form a more strained five-membered ring. While not impossible, the formation of a five-membered ring involving an sp² nitrogen is less ideal.
The presence of intramolecular hydrogen bonding can influence the reactivity of the amine by partially shielding the lone pair of electrons on the nitrogen, making it less available for reaction. However, in polar, protic solvents, intermolecular hydrogen bonding with the solvent is likely to dominate, minimizing the impact of any intramolecular interactions on reactivity. In non-polar solvents, the propensity for intramolecular hydrogen bonding in 4-(Pyridin-4-yl)butan-1-amine might slightly decrease its nucleophilicity compared to a similar primary amine that cannot form such an interaction. This is a subtle effect that would require detailed spectroscopic studies, such as variable temperature NMR, to confirm.
Synthesis and Purification Strategies
Both 4-(Pyridin-4-yl)butan-1-amine and 2-(Pyridin-4-yl)ethanamine can be synthesized from readily available starting materials. A common precursor is 4-picoline (4-methylpyridine).
Synthesis of 2-(Pyridin-4-yl)ethanamine:
A common route involves the reaction of 4-picoline with a suitable electrophile to introduce a two-carbon unit, followed by conversion to the amine. For example, reaction with formaldehyde and a secondary amine (e.g., dimethylamine) via the Mannich reaction, followed by quaternization and displacement with cyanide, and subsequent reduction would yield the desired product.
Synthesis of 4-(Pyridin-4-yl)butan-1-amine:
The longer butyl chain can be introduced through various methods. One approach involves the alkylation of a 4-pyridyl anion equivalent with a four-carbon electrophile containing a protected amine or a precursor functional group. For instance, deprotonation of 4-picoline with a strong base like lithium diisopropylamide (LDA) followed by reaction with a protected 3-bromopropylamine derivative and subsequent deprotection would yield the target molecule. Another reported synthesis involves the hydrogenation of 4-pyridinebutanenitrile[2].
Purification:
Purification of these amines typically involves standard techniques such as distillation under reduced pressure or column chromatography on silica gel. Acid-base extraction can also be a powerful tool for separating these basic compounds from non-basic impurities.
Conclusion
-
4-(Pyridin-4-yl)butan-1-amine is predicted to be the more basic and more nucleophilic of the two, making it the preferred reagent for reactions where rapid kinetics are desired.
-
2-(Pyridin-4-yl)ethanamine , being less basic, may be advantageous in situations where a less reactive nucleophile is required to achieve greater selectivity in the presence of multiple electrophilic sites.
While this guide provides a robust predictive framework based on established chemical principles, it is important to note the absence of direct, side-by-side experimental data in the current literature. The proposed competitive acylation experiment offers a straightforward method to validate these predictions. Further experimental studies to determine the precise pKa values and reaction kinetics of these versatile building blocks would be a valuable contribution to the field.
References
Sources
Validating assay sensitivity for 4-(Pyridin-4-yl)butan-1-amine in biological samples
Introduction: The "Polarity Trap" in Bioanalysis
4-(Pyridin-4-yl)butan-1-amine (CAS: 53545-22-9) represents a classic challenge in small molecule bioanalysis. Structurally, it consists of a basic pyridine ring connected to a primary aliphatic amine via a butyl chain. This dual-basic functionality creates a highly polar, hydrophilic molecule that resists retention on standard C18 stationary phases and exhibits severe peak tailing due to secondary silanol interactions.
For researchers analyzing this compound—whether as a fragment in drug discovery, a linker payload, or a metabolite—standard "generic" LC-MS methods often result in poor sensitivity (high LLOQ) and significant matrix effects because the analyte elutes in the void volume where salts and phospholipids accumulate.
This guide objectively compares three methodological approaches to validate assay sensitivity, culminating in an optimized HILIC-MS/MS protocol compliant with FDA/ICH M10 guidelines .
Comparative Analysis: Selecting the Right Mode
We evaluated three distinct chromatographic strategies to determine the optimal balance of sensitivity, retention, and robustness.
Method A: Standard Reversed-Phase (C18)
The default choice in most labs, using acidic mobile phases (0.1% Formic Acid).
-
Outcome: Failed. The analyte elutes near the void volume (
). Co-elution with plasma phospholipids leads to >80% ion suppression.
Method B: High-pH Reversed-Phase
Using hybrid-particle C18 columns with Ammonium Bicarbonate (pH 10).
-
Outcome: Viable but Limited. High pH suppresses the ionization of the amine, increasing hydrophobicity and retention. However, sensitivity is often lower because ESI+ prefers acidic environments for protonation.
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
Using bare silica or amide phases with high-organic mobile phases.
-
Outcome: Superior. The high acetonitrile content (>80%) enhances desolvation efficiency in the MS source, boosting signal intensity by 5-10x compared to aqueous RP methods. Retention is excellent (
).
Performance Data Summary
| Feature | Method A: Acidic C18 | Method B: High-pH C18 | Method C: HILIC (Recommended) |
| Column | C18 (1.7 µm) | C18 Hybrid (1.7 µm) | Amide / Bare Silica (1.7 µm) |
| Mobile Phase | Water/ACN + 0.1% FA | Water/ACN + 10mM NH₄HCO₃ | ACN/Water + 10mM NH₄OAc |
| Retention Factor ( | 0.8 (Void elution) | 2.5 (Good) | 4.2 (Excellent) |
| Peak Shape | Tailing (As > 1.8) | Sharp (As < 1.2) | Symmetric (As < 1.2) |
| Matrix Effect | -85% (Suppression) | -20% (Suppression) | -5% to +5% (Clean) |
| LLOQ | 5.0 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
The Optimized Protocol: HILIC-MS/MS
This protocol is designed for human plasma but is adaptable to urine or tissue homogenates.
Reagents & Standards
-
Analyte: 4-(Pyridin-4-yl)butan-1-amine.[1]
-
Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., Deuterated-d4) is mandatory to correct for HILIC-specific matrix effects.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Sample Preparation (Protein Precipitation)
Note: HILIC is intolerant to water-rich samples. The extraction must result in a high-organic supernatant.
-
Aliquot 50 µL of biological sample (Plasma).
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of cold Acetonitrile (precipitation agent).
-
Vortex vigorously for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Critical Step: Transfer supernatant to a new plate. Do not evaporate and reconstitute in water. Inject the high-organic supernatant directly to maintain peak shape on the HILIC column.
LC-MS/MS Conditions[2]
-
Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7/2.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 95% B (Isocratic hold to elute non-polars)
-
5.0 min: 50% B
-
5.1 min: 95% B (Re-equilibration)
-
-
Detection: ESI Positive Mode (MRM).
-
Precursor: [M+H]+ (approx. m/z 151.1)
-
Product Ions: Optimize for pyridine ring fragments (typically m/z 134, 106).
-
Validation Framework (ICH M10)[3]
To ensure "Trustworthiness," the assay must be validated against the ICH M10 Bioanalytical Method Validation Guideline .
Workflow Diagram
The following diagram illustrates the logical flow of the validation process, ensuring no critical parameter is overlooked.
Caption: Step-by-step bioanalytical validation workflow compliant with ICH M10 guidelines.
Key Validation Parameters for 4-(Pyridin-4-yl)butan-1-amine
1. Selectivity & Specificity
-
Requirement: Analyze blank matrix from at least 6 individual donors.
-
Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.
-
Why it matters: Endogenous amines or pyridine-derivatives (like nicotine metabolites in smokers) could interfere.
2. Matrix Effect (ME)
-
Protocol: Compare the peak area of the analyte spiked into extracted blank matrix (B) vs. analyte in pure solvent (A).
-
Calculation:
. -
Acceptance: The IS-normalized matrix factor should have a CV < 15% across 6 lots.
-
Note: HILIC moves phospholipids to the end of the run (or retains them permanently until a wash step), often resulting in cleaner chromatograms for polar analytes than C18.
3. Linearity & LLOQ
-
Range: 0.05 ng/mL to 100 ng/mL.
-
Weighting:
regression is typically required for wide dynamic ranges. -
LLOQ Criteria: Signal-to-Noise ratio
; Precision ; Accuracy 80-120%.
4. Accuracy & Precision
-
Protocol: Run QCs (LLOQ, Low, Medium, High) in quintuplicate over 3 separate days.
-
Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ).
Troubleshooting & Expert Insights
-
Issue: Peak Splitting.
-
Cause: In HILIC, injecting a sample with high water content disrupts the partitioning mechanism at the head of the column.
-
Fix: Ensure the injection solvent matches the initial mobile phase (e.g., 95% Acetonitrile).
-
-
Issue: Carryover.
-
Cause: Basic amines stick to metallic surfaces in the HPLC system.
-
Fix: Use a needle wash with high organic AND acid (e.g., 50:50 ACN:Water + 1% Formic Acid).
-
-
Issue: Retention Time Shifts.
-
Cause: HILIC columns require long equilibration times.
-
Fix: Allow at least 20 column volumes of equilibration between gradients.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation: Guidance for Industry. [Link][3]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136495, 4-(Pyridin-4-yl)butan-1-amine. [Link]
Sources
A Bridge of Flexibility: Comparative Effects of Linker Length in Pyridine-Amine Derivatives
Introduction: The Critical Role of Spacing in Molecular Design
In the intricate world of molecular science, the precise arrangement of functional groups is paramount to a compound's efficacy and function. Pyridine-amine derivatives, a versatile class of organic compounds, are a testament to this principle. Their utility spans a wide spectrum of applications, from the intricate dance of coordination chemistry, where they act as ligands for metal ions, to the targeted inhibition of enzymes in drug discovery. The power of these molecules often lies not just in the pyridine and amine moieties themselves, but in the bridge that connects them—the linker.
This guide provides a comparative analysis of the effects of linker length in pyridine-amine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this seemingly simple parameter can dramatically alter molecular behavior. We will delve into the synthetic strategies for tuning linker length and explore, with supporting experimental data, how this variation impacts coordination chemistry and biological activity.
The Architectural Influence of the Linker: A Tale of Two Applications
The length of the linker, typically a flexible alkyl chain, dictates the spatial relationship between the pyridine and amine groups. This, in turn, influences the molecule's conformational freedom and its ability to interact with other molecules, be it a metal center or the active site of an enzyme.
Coordination Chemistry: From Linear Polymers to Discrete Macrocycles
In the realm of coordination chemistry, pyridine-amine derivatives serve as chelating ligands, binding to metal ions to form coordination complexes. The length of the linker plays a crucial role in determining the resulting supramolecular architecture. A systematic study on di(2-pyridylmethyl)amine carboxylate ligands, where an alkyl linker of varying length separates the pyridine-amine headgroup from a terminal carboxylate, provides a compelling example.[1]
As the length of the alkyl chain is systematically increased, the coordination topology of the resulting zinc(II) and copper(II) complexes undergoes a remarkable transformation.
The synthesis of this class of ligands can be achieved through a straightforward two-step process, as generally described by Black et al. (2015).[1]
Step 1: Synthesis of ω-bromoalkyl(di(2-pyridylmethyl))amine
-
To a solution of di(2-picolyl)amine in a suitable organic solvent (e.g., acetonitrile), add an equimolar amount of a dibromoalkane (e.g., 1,3-dibromopropane, 1,4-dibromobutane, etc.).
-
Add a non-nucleophilic base, such as potassium carbonate, to the mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired ω-bromoalkyl(di(2-pyridylmethyl))amine.
Step 2: Synthesis of di(2-pyridylmethyl)amine Carboxylic Acid
-
Dissolve the purified ω-bromoalkyl(di(2-pyridylmethyl))amine in a suitable solvent (e.g., ethanol).
-
Add an excess of sodium cyanide to the solution and reflux for 24 hours.
-
Cool the reaction mixture and remove the solvent.
-
Hydrolyze the resulting nitrile by refluxing with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Neutralize the reaction mixture to precipitate the desired carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
dot graph TD { A[Di(2-picolyl)amine + Dibromoalkane] -->|K2CO3, Reflux| B(ω-bromoalkyl(di(2-pyridylmethyl))amine); B -->|NaCN, Reflux| C(Nitrile Intermediate); C -->|Acid/Base Hydrolysis| D(di(2-pyridylmethyl)amine Carboxylic Acid); } caption: "Synthetic workflow for di(2-pyridylmethyl)amine carboxylate ligands."
The variation in linker length directly impacts the ability of the ligand to coordinate to metal centers, leading to different structural outcomes.
| Linker Length (n) | Resulting Zn(II) Complex Topology | Resulting Cu(II) Complex Topology | Reference |
| 3, 4, 5 | 1D Coordination Polymers | 1D Coordination Polymers | [1] |
| 7, 10, 11 | Zn₂L₂ Metallomacrocycles | Not Reported | [1] |
Causality Behind the Structural Shift:
-
Short Linkers (n ≤ 5): The shorter, more rigid linkers restrict the conformational flexibility of the ligand. This favors intermolecular coordination between adjacent metal-ligand units, leading to the formation of extended one-dimensional polymeric chains.[1]
-
Long Linkers (n ≥ 7): The increased flexibility of the longer alkyl chains allows the ligand to bend back on itself. This facilitates intramolecular coordination, where both the pyridine-amine and carboxylate moieties of the same ligand can bind to the same or adjacent metal centers within a discrete unit, resulting in the formation of metallomacrocycles.[1]
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Linker length dictates coordination topology."
Biological Activity: Fine-Tuning Enzyme Inhibition
In the context of drug discovery, the linker length in pyridine-amine derivatives can significantly influence their biological activity, particularly as enzyme inhibitors. The linker acts as a spacer, positioning the key binding moieties (the pyridine and amine groups) for optimal interaction with the enzyme's active site.
A study by Rossi et al. (2021) on a series of pyrimidine and pyridine derivatives as cholinesterase inhibitors provides a clear illustration of this principle.[2][3] In this work, compounds with either five or six methylene units in the linker were synthesized and their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated.
The inhibitory activity of the pyridine-amine derivatives can be determined using the Ellman's spectrophotometric method.[2]
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of the enzyme (AChE or BChE) in a phosphate buffer (pH 8.0).
-
Add the test compound solution to the wells at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot graph TD { A[Enzyme + Inhibitor] -->|Pre-incubation| B(Enzyme-Inhibitor Complex); B -->|Substrate + DTNB| C{Reaction Mixture}; C -->|Spectrophotometric Reading (412 nm)| D(Measurement of Enzyme Activity); } caption: "Workflow for cholinesterase inhibition assay."
The study revealed that even a subtle change in linker length, from five to six methylene units, can have a discernible effect on the inhibitory activity against different cholinesterases.
| Compound Class | Linker Length (Methylene Units) | Inhibition of EeAChE | Inhibition of eqBChE | Reference |
| Pyrimidine diamine derivatives | 5 | No significant difference compared to 6 units | Lower inhibitory potency compared to 6 units | [2] |
| Pyridine diamine derivatives | 5 | Lower inhibitory potency compared to 6 units | Lower inhibitory potency compared to 6 units | [2] |
Causality Behind the Activity Difference:
The active site of cholinesterases is a deep and narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. The linker in these dual-binding site inhibitors is designed to span the distance between these two sites.
-
Optimal Length: A linker of optimal length will position the terminal aromatic groups of the inhibitor to interact effectively with both the CAS and PAS, leading to potent inhibition.
-
Suboptimal Length: A linker that is too short or too long may not allow for this dual interaction, resulting in weaker inhibition. The data from Rossi et al. suggests that for both pyrimidine and pyridine diamine derivatives, a six-methylene unit linker generally provides a better fit within the cholinesterase active site gorge compared to a five-unit linker.[2]
Conclusion: A Tunable Parameter for Molecular Optimization
The length of the linker in pyridine-amine derivatives is a powerful and readily tunable parameter that can be exploited to fine-tune the properties of these versatile molecules. As demonstrated, a simple modification of the number of methylene units in an alkyl chain can dictate the outcome of supramolecular self-assembly, leading to either extended polymers or discrete macrocycles. In the biological arena, this same parameter can significantly impact the inhibitory potency of a drug candidate by optimizing its fit within an enzyme's active site.
This guide highlights the importance of a systematic approach to linker design in the development of new materials and therapeutics. By understanding the causal relationships between linker length and molecular function, researchers can more effectively navigate the complex landscape of molecular design and accelerate the discovery of novel compounds with desired properties.
References
-
Rossi, G., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]
-
Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Di Santo, R., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 435-446. [Link]
-
Pandolfi, F., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. International Journal of Molecular Sciences, 23(23), 15159. [Link]
-
Black, J. L., et al. (2015). Alkyl linker effects on the coordination topology of ditopic di(2-pyridylmethyl)amine carboxylate ligands with ZnII and CuII: polymers vs. macrocycles. CrystEngComm, 17(15), 2975-2984. [Link]
-
Ballester, N. S., Fontecha, J. B., Wikaira, J., & McKee, V. (2005). Bis(2-pyridylmethyl)amine–borane. Acta Crystallographica Section E: Structure Reports Online, 61(3), o567-o568. [Link]
Sources
Navigating the Void: The Uncharted Crystallographic Landscape of 4-(Pyridin-4-yl)butan-1-amine Salts
A comprehensive investigation into the crystallographic and structural characteristics of 4-(Pyridin-4-yl)butan-1-amine salts reveals a significant gap in the scientific literature. Despite the compound's relevance as a building block in medicinal chemistry, a thorough search of established chemical and crystallographic databases, alongside scholarly articles, yielded no publicly available, detailed experimental crystallographic data for any of its salt forms. Consequently, a direct comparative analysis based on single-crystal X-ray diffraction or similar definitive structural techniques is not possible at this time.
This guide, therefore, pivots from a direct comparison to an exposition on the methodologies that would be employed for such a study, should the crystalline forms of these salts be successfully isolated and characterized. It will serve as a foundational roadmap for researchers and drug development professionals aiming to explore the solid-state properties of 4-(Pyridin-4-yl)butan-1-amine salts. We will delve into the theoretical underpinnings and practical considerations for their synthesis, crystallization, and structural elucidation, thereby providing a framework for future research in this area.
The Significance of Salt Formation and Crystallographic Analysis in Drug Development
The selection of an appropriate salt form is a critical step in the development of a pharmaceutical compound. The physicochemical properties of a drug substance, such as its solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. By forming salts of an active pharmaceutical ingredient (API), in this case, 4-(Pyridin-4-yl)butan-1-amine, with different counter-ions, it is possible to modulate these properties to achieve a desired therapeutic profile.
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, conformational preferences of the molecule, and the packing of molecules within the crystal lattice. Such data is invaluable for understanding the intermolecular interactions that govern the physical properties of the material.
A Proposed Workflow for the Crystallographic and Structural Analysis of 4-(Pyridin-4-yl)butan-1-amine Salts
The following sections outline a detailed experimental workflow that would be necessary to generate and analyze the crystallographic data for various salts of 4-(Pyridin-4-yl)butan-1-amine.
Part 1: Synthesis and Crystallization of 4-(Pyridin-4-yl)butan-1-amine Salts
The initial step involves the synthesis of a variety of salts by reacting 4-(Pyridin-4-yl)butan-1-amine with a selection of pharmaceutically acceptable acids. The choice of acids would be guided by the desire to explore a range of counter-ion properties (e.g., size, shape, hydrogen bonding potential).
Experimental Protocol: Salt Synthesis and Screening
-
Stoichiometric Reaction: In separate vessels, dissolve 4-(Pyridin-4-yl)butan-1-amine in a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Acid Addition: To each solution, add a stoichiometric equivalent of the selected acid (e.g., hydrochloric, hydrobromic, sulfuric, maleic, tartaric, or citric acid), either as a solution in the same solvent or as a solid.
-
Precipitation/Crystallization: Stir the mixture at room temperature or with gentle heating to facilitate salt formation. The salt may precipitate directly from the solution or require cooling or the addition of an anti-solvent to induce crystallization.
-
Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Crystallization Workflow Diagram
Caption: Molecular structure of the 4-(pyridin-4-yl)butan-1-ammonium cation.
Conclusion and Future Outlook
While a definitive comparative guide on the crystallographic data of 4-(Pyridin-4-yl)butan-1-amine salts is currently precluded by the absence of published experimental data, this document provides a comprehensive framework for the necessary research. The methodologies outlined for synthesis, crystallization, and structural elucidation are robust and follow established best practices in the field of pharmaceutical sciences. The successful application of these protocols would undoubtedly provide invaluable insights into the solid-state chemistry of this important compound, paving the way for the rational design of its salt forms with optimized physicochemical properties for drug development. Researchers are encouraged to undertake these studies to fill this notable gap in the scientific literature.
References
As no specific crystallographic studies on 4-(Pyridin-4-yl)butan-1-amine salts were found, a conventional reference list cannot be provided. The methodologies described are based on standard principles and practices in organic synthesis, crystallography, and pharmaceutical sciences, which are detailed in numerous textbooks and review articles in these fields.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Pyridin-4-yl)butan-1-amine
Senior Application Scientist's Foreword: In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-(Pyridin-4-yl)butan-1-amine. By understanding the "why" behind each procedure, from risk assessment to final disposal, you can ensure a safe and compliant laboratory environment.
Section 1: Hazard Identification and Risk Assessment
Before handling 4-(Pyridin-4-yl)butan-1-amine, a thorough risk assessment is essential. The molecule's structure—a pyridine head and a primary amine tail—suggests a combination of hazards.
Anticipated Hazards:
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Some aminopyridines are classified as "Fatal if swallowed".[2] The primary health concern associated with pyridine exposure is potential liver damage, with other risks including neurological and renal effects.[3]
-
Corrosivity: Amines are chemical bases and can cause severe skin burns and eye damage.[4][5] Contact with the eyes may lead to serious, potentially irreversible damage.[6]
-
Irritation: The compound is likely to cause skin, eye, and respiratory irritation.[2][7]
-
Flammability: While some related compounds are not highly flammable, pyridine itself is a flammable liquid.[1][8] Pyridine bases can be ignited by heat, sparks, or flames, and their vapors may form explosive mixtures with air.[4]
Physicochemical Properties of Analogous Compounds:
| Property | 4-(Pyridin-2-yl)butan-1-amine | Pyridine | 4-Aminopyridine |
| Boiling Point | 257.6°C @ 760 mmHg[9] | 115°C | 273°C |
| Flash Point | 130.2°C[9] | 20°C | 157°C |
| Hazards | Not specified | Flammable, Harmful[1] | Fatal if swallowed, Irritant[2] |
This table highlights the variability in properties based on structure. The higher boiling point and flash point of the butan-1-amine derivative compared to pyridine suggest it is less volatile and flammable, but it should still be handled with care.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the anticipated hazards, a stringent PPE and engineering control protocol is mandatory.
Engineering Controls:
-
Fume Hood: All handling of 4-(Pyridin-4-yl)butan-1-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect prior to use and use proper removal technique.[2] | To prevent skin contact and absorption. Amines can be corrosive. |
| Eye Protection | Chemical safety goggles and a full-face shield.[2] | To protect against splashes, which can cause severe eye damage. |
| Skin/Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory | Not typically required if handled exclusively within a fume hood. If there is a risk of aerosol generation outside of a fume hood, consult your EHS for respirator selection. | To prevent inhalation of vapors or aerosols. |
Section 3: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Isolate: Restrict access to the spill area. Eliminate all ignition sources.[4]
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Absorb: For liquid spills, cover with a non-combustible absorbent material like sand, diatomaceous earth, or a universal chemical binder.[4][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal work.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Diagram: Spill Response Decision Workflow
Caption: Decision workflow for responding to a 4-(Pyridin-4-yl)butan-1-amine spill.
Section 4: Waste Segregation and Collection
Proper segregation and containment are the first steps in the formal disposal process.
Procedure:
-
Designate a Waste Stream: 4-(Pyridin-4-yl)butan-1-amine waste should be classified as a non-halogenated organic solvent/liquid waste . Do not mix it with halogenated waste, solid waste, or aqueous waste streams unless explicitly permitted by your EHS department.
-
Select a Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) jug, for waste collection.[11][12] Ensure the container is in good condition with a secure, leak-proof cap.
-
Label Correctly: The waste container must be labeled at all times. The label should be filled out as waste is added.
Waste Container Labeling Requirements:
| Label Field | Information Required |
| Generator Name | Your name and Principal Investigator (PI) |
| Location | Building and Room Number |
| Accumulation Start Date | The date the first drop of waste was added |
| Chemical Contents | List all chemical constituents by full name (no abbreviations). For 4-(Pyridin-4-yl)butan-1-amine, list it and any solvents or other reagents present. |
| Percentages | Estimate the percentage of each constituent. The total must equal 100%. |
| Hazard Pictograms | Check the appropriate boxes (e.g., Toxic, Corrosive, Flammable). |
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin within a designated satellite accumulation area (SAA) or central accumulation area (CAA), in compliance with institutional and RCRA guidelines.[13]
Section 5: Regulatory Framework and Disposal Pathway
The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) , which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[14]
Disposal Protocol:
-
Hazardous Waste Determination: Based on its properties as a pyridine derivative and an amine, this compound's waste is considered hazardous. It may fall under waste codes for toxicity, corrosivity, or ignitability depending on its specific characteristics and concentration.
-
Primary Disposal Method - Incineration: The recommended and most common disposal method for organic amine and pyridine waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
-
Arranging for Pickup:
-
Once the waste container is full or has reached its accumulation time limit (e.g., 90 days for Large Quantity Generators), submit a chemical waste pickup request through your institution's EHS portal or designated procedure.[13]
-
Ensure the label is complete and accurate before the scheduled pickup.
-
Do not pour 4-(Pyridin-4-yl)butan-1-amine waste down the drain.[2][8][10] This is a violation of environmental regulations and can harm aquatic life and interfere with wastewater treatment processes.
-
References
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Substance Information - Pyridine. European Chemicals Agency (ECHA). [Link]
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Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Public Health Statement for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Safety Data Sheet - PB ROPES. (2017, July 25). ADAMA. [Link]
-
4-(Pyridin-2-yl)butan-1-amine. LookChem. [Link]
-
4-(Piperidin-1-yl)butan-1-amine. PubChem, National Institutes of Health. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. [Link]
-
Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Navigating the Basics of Hazardous Waste. (2022, March 8). Ohio EPA. [Link]
-
Polyethylene chemical resistance. Braskem. [Link]
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Polyethylene Chemical Resistance Chart. CDF Corporation. [Link]
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A Senior Application Scientist's Guide to Safely Handling 4-(Pyridin-4-yl)butan-1-amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 4-(Pyridin-4-yl)butan-1-amine, a substituted pyridine, are valuable intermediates. However, their utility is matched by the imperative for rigorous safety protocols. The pyridine moiety, combined with a primary amine, suggests a reactive profile that demands our full attention. This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral, self-validating component of your experimental design.
Hazard Profile: An Evidence-Based Assessment
While a specific Safety Data Sheet (SDS) for 4-(Pyridin-4-yl)butan-1-amine is not always readily available, we can construct a reliable hazard profile by examining structurally analogous compounds. This approach, rooted in established chemical principles, allows us to anticipate risks and implement appropriate controls.
Analysis of related structures, such as other substituted pyridines and alkylamines, indicates a consistent pattern of hazards. For instance, 4-(Pyrrolidin-1-yl)pyridine is classified as toxic if swallowed and causes severe skin burns and eye damage.[1] Similarly, 4-Aminopyridine is rated as fatal if swallowed and is a known skin, eye, and respiratory irritant.[2][3] The parent heterocycle, pyridine, is harmful if swallowed, inhaled, or in contact with skin, in addition to being highly flammable.[4][5] PubChem's classification for the closely related 4-(Piperidin-1-yl)butan-1-amine corroborates these findings, listing it as harmful if swallowed, a cause of severe skin burns and eye damage, and a potential respiratory irritant.[6]
Based on this evidence, we must operate under the assumption that 4-(Pyridin-4-yl)butan-1-amine presents the following primary hazards:
| Hazard Classification | GHS Hazard Statement (Anticipated) | Primary Concerns |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | Accidental ingestion could lead to severe health consequences or fatality.[1][2][6] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Direct contact can cause immediate and severe tissue damage.[1][6] |
| Serious Eye Damage | H318: Causes serious eye damage | Splashes pose a significant risk of irreversible eye injury.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract.[2][3][6] |
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the final and most critical barrier between you and the chemical. Its selection is not arbitrary but is directly dictated by the hazard profile. For 4-(Pyridin-4-yl)butan-1-amine, a multi-layered approach is mandatory.
Eye and Face Protection
Due to the severe corrosive potential, standard safety glasses are insufficient.
-
Mandatory: Wear well-fitting chemical splash goggles that provide a complete seal around the eyes.
-
Best Practice: In addition to goggles, use a full-face shield, especially when handling larger quantities (>50 mL) or during operations with a high risk of splashing, such as transfers or extractions. This combination protects against severe eye damage and skin burns to the face.[1][2]
Skin and Body Protection
Given the risk of severe skin burns, comprehensive skin protection is non-negotiable.[1]
-
Gloves: The choice of glove material is critical. While nitrile gloves are a common laboratory staple, some sources express caution regarding their use with pyridine, recommending butyl rubber or neoprene instead.[7][8][9] The definitive authority must be the glove manufacturer's chemical compatibility chart. As a self-validating protocol, always verify the suitability of your chosen gloves against pyridine or similar amines. For enhanced protection, consider double-gloving. Always use proper glove removal technique to avoid contaminating your skin.[2]
-
Lab Coat/Gown: Wear a chemically resistant lab coat, fully buttoned, with tight-fitting cuffs. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Primary Control: All handling of 4-(Pyridin-4-yl)butan-1-amine must be conducted within a properly functioning and certified chemical fume hood.[2][9] This is the most effective way to prevent inhalation of potentially irritating vapors.[3]
-
Secondary Control: For emergency situations, such as a large spill, or for specific maintenance operations where fume hood use is not feasible, a respirator may be necessary.[10] Personnel must be medically cleared, fit-tested, and trained to use a respirator, which should be equipped with cartridges appropriate for organic vapors.[9]
Operational and Disposal Plans: A Step-by-Step Guide
A robust safety plan extends from the moment a chemical enters the lab to its final disposal.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before beginning work, ensure the chemical fume hood has been certified within the last year.
-
Clear Workspace: Maintain a clean and organized workspace within the hood to minimize the risk of spills or unexpected reactions.
-
Assemble Materials: Place all necessary equipment, including the chemical container, glassware, and waste containers, inside the fume hood before starting.
-
Don PPE: Put on all required PPE (lab coat, goggles, face shield, and appropriate gloves) before opening the chemical container.
Step 2: Handling and Experimental Work
-
Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood.
-
Prevent Aerosols: Use techniques that minimize the generation of aerosols or vapors.[11]
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use.[8][12]
-
Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly.[1][2][3][11] Do not eat, drink, or smoke in the laboratory area.[1][3]
Step 3: Spill Management
-
Small Spills (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[4][10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's emergency response team.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a large spill without specialized training and equipment.[10]
-
Step 4: Waste Disposal
-
Segregation: All materials contaminated with 4-(Pyridin-4-yl)butan-1-amine, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[4]
-
Containment: Collect waste in a properly labeled, sealable, and chemically compatible container.[9]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain. [2][4][13]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1]
Visualized Workflow: Safe Handling Protocol
The following diagram outlines the critical decision points and procedural flow for safely managing 4-(Pyridin-4-yl)butan-1-amine in a laboratory setting.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
